Product packaging for 2,6-Difluorobenzhydrazide(Cat. No.:CAS No. 172935-91-0)

2,6-Difluorobenzhydrazide

Cat. No.: B067714
CAS No.: 172935-91-0
M. Wt: 172.13 g/mol
InChI Key: GVZACAPOZBPAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Difluorobenzhydrazide (CAS 172935-91-0) is a fluorinated benzohydrazide compound serving as a versatile chemical intermediate in organic synthesis and antimicrobial research. With the molecular formula C 7 H 6 F 2 N 2 O and a molecular weight of 172.13 g/mol, this compound is a solid and should be stored sealed in a dry environment at room temperature . Research Applications and Value: This chemical is primarily utilized as a key building block for synthesizing various derivatives, such as hydrazide-hydrazones, which are investigated for their potential antimicrobial activities . The 2,6-difluorobenzamide motif is of significant interest in medicinal chemistry research. Studies on similar structures have shown that the presence of fluorine atoms at the 2 and 6 positions of the benzamide ring induces a non-planar conformation, which can be critical for effective interaction with biological targets . For instance, such difluorobenzamide derivatives have been explored as allosteric inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics . The conformational restraint offered by the fluorine atoms can enhance hydrophobic interactions within enzyme binding pockets, potentially leading to increased potency . Handling and Safety: Researchers should handle this product with appropriate precautions. It is associated with warning GHS pictograms and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2N2O B067714 2,6-Difluorobenzhydrazide CAS No. 172935-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZACAPOZBPAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350292
Record name 2,6-Difluorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172935-91-0
Record name 2,6-Difluorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172935-91-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Mechanism of Action of 2,6-Difluorobenzhydrazide Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compounds featuring the 2,6-difluorobenzhydrazide scaffold and its close structural analogs, particularly 2,6-difluorobenzamides, have emerged as a versatile class of molecules with significant therapeutic potential across multiple domains. Extensive research has elucidated several distinct mechanisms of action, positioning these compounds as promising candidates for antibacterial, anticancer, and neuroprotective applications. This technical guide provides a comprehensive overview of the core mechanisms of action, supported by quantitative bioactivity data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. While much of the detailed mechanistic work has been conducted on the closely related 2,6-difluorobenzamide derivatives, the structural and electronic similarity allows for strong inferences to be made regarding the biological activities of this compound.

The primary mechanisms of action covered in this guide are:

  • Antibacterial Activity via FtsZ Inhibition: These compounds disrupt bacterial cell division by targeting the essential cytoskeletal protein FtsZ, leading to filamentation and cell death.

  • Anticancer Activity through Store-Operated Calcium Entry (SOCE) Inhibition: By blocking the influx of calcium through store-operated channels, these molecules interfere with signaling pathways crucial for cancer cell migration and proliferation.

  • Induction of Apoptosis in Cancer Cells: The broader class of hydrazone-containing compounds, which includes this compound, has been shown to trigger programmed cell death through mitochondria-dependent caspase activation.

  • Neuroprotective Potential via Acetylcholinesterase (AChE) Inhibition: Certain derivatives have demonstrated the ability to inhibit acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.

This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this promising class of compounds.

Antibacterial Mechanism: Targeting the Bacterial Cell Division Protein FtsZ

A primary and well-characterized mechanism of action for 2,6-difluorobenzamide derivatives is the inhibition of the bacterial protein FtsZ.[1][2][3][4] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis.[5][6] It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell constriction.

Inhibition of FtsZ function by 2,6-difluorobenzamide compounds disrupts this process, leading to the inability of the bacteria to divide, resulting in cell filamentation and eventual lysis.[1] These compounds have shown particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][5]

Signaling Pathway: Disruption of Bacterial Cell Division

The inhibition of FtsZ by 2,6-difluorobenzamide derivatives directly interferes with the formation and function of the Z-ring. This disruption can occur through various sub-mechanisms, including the inhibition of FtsZ polymerization and the modulation of its GTPase activity. The ultimate consequence is the cessation of cell division.

ftsz_inhibition_pathway cluster_normal Normal Bacterial Cell Division cluster_inhibited Inhibition by this compound Compounds FtsZ_GTP FtsZ-GTP Monomers Polymerization Polymerization FtsZ_GTP->Polymerization Protofilaments FtsZ Protofilaments Polymerization->Protofilaments Z_ring Z-Ring Assembly at Mid-cell Protofilaments->Z_ring Divisome Divisome Recruitment Z_ring->Divisome Septum Septum Formation Divisome->Septum Daughter_cells Daughter Cells Septum->Daughter_cells Inhibitor This compound Compound FtsZ_GTP_inhibited FtsZ-GTP Monomers Inhibitor->FtsZ_GTP_inhibited Blocked_Polymerization Inhibition of Polymerization FtsZ_GTP_inhibited->Blocked_Polymerization Filamentation Cell Filamentation (No Division) Blocked_Polymerization->Filamentation Cell_death Bacterial Cell Death Filamentation->Cell_death

Caption: FtsZ Inhibition Pathway.

Quantitative Data: Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of various 2,6-difluorobenzamide derivatives against different bacterial strains.

Compound IDModificationBacterial StrainMIC (µg/mL)Reference
7 3-chloroalkoxy derivativeBacillus subtilis0.25-1[1][4]
Staphylococcus aureus<10[1][4]
S. aureus (Resistant)<10[1][4]
12 3-bromoalkoxy derivativeBacillus subtilis0.25-1[1][4]
Staphylococcus aureus<10[1][4]
S. aureus (Resistant)<10[1][4]
17 3-alkyloxy derivativeBacillus subtilis0.25-1[1][4]
Staphylococcus aureus<10[1][4]
S. aureus (Resistant)<10[1][4]
II.c 1,2,4-oxadiazole with 4-tert-butylphenylS. aureus ATCC 292130.5-1
S. aureus SF8300 (MRSA)0.5-1
S. aureus ST20171643 (Daptomycin-R)0.5-1
V.b N-methyl-1,2,3-triazole with phenylS. aureus ATCC 292131
S. aureus SF8300 (MRSA)1
S. aureus ST20171643 (Daptomycin-R)1
Experimental Protocols: FtsZ Inhibition Assays

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.

  • Reagents and Equipment:

    • Purified FtsZ protein

    • Polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl₂, pH 6.5)

    • GTP stock solution (e.g., 10 mM in polymerization buffer)

    • This compound compound stock solution (in DMSO)

    • Fluorometer or spectrophotometer with a 90° light scattering module

    • Cuvettes or 96-well plates

  • Procedure:

    • Prepare a reaction mixture in a cuvette or well containing polymerization buffer.

    • Add FtsZ protein to a final concentration of approximately 5-12 µM.

    • Add the this compound compound at various concentrations. Include a DMSO vehicle control.

    • Incubate the mixture at 30°C for 5-10 minutes to allow for compound binding.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately begin monitoring the change in light scattering at a 90° angle (e.g., excitation and emission wavelengths of 350 nm) over time (e.g., for 15-30 minutes).

    • Analyze the data by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.

  • Reagents and Equipment:

    • Purified FtsZ protein

    • Polymerization buffer

    • GTP stock solution

    • This compound compound stock solution

    • Phosphate detection reagent (e.g., Malachite Green-based reagent)

    • Microplate reader

  • Procedure:

    • Set up reactions in a 96-well plate containing polymerization buffer, FtsZ protein (e.g., 5 µM), and various concentrations of the test compound or vehicle control.

    • Pre-incubate the plate at 30°C for 5-10 minutes.

    • Initiate the reaction by adding GTP.

    • At various time points, stop the reaction in different wells by adding the phosphate detection reagent.

    • After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the rate of GTP hydrolysis for each compound concentration and determine the IC50 value.

ftsz_assay_workflow cluster_invitro In Vitro FtsZ Assays cluster_poly Polymerization Assay cluster_gtpase GTPase Assay cluster_invivo In Vivo / Cellular Assays Purified_FtsZ Purified FtsZ Protein Polymerization_Assay Mix FtsZ, Compound, Buffer Purified_FtsZ->Polymerization_Assay GTPase_Assay Mix FtsZ, Compound, Buffer Purified_FtsZ->GTPase_Assay Compound This compound Compound Compound->Polymerization_Assay Compound->GTPase_Assay Add_GTP_Poly Add GTP Polymerization_Assay->Add_GTP_Poly Light_Scattering Measure Light Scattering Add_GTP_Poly->Light_Scattering Polymerization_Data Inhibition of Polymerization? Light_Scattering->Polymerization_Data Add_GTP_GTPase Add GTP GTPase_Assay->Add_GTP_GTPase Measure_Pi Measure Phosphate Release Add_GTP_GTPase->Measure_Pi GTPase_Data Inhibition of GTPase Activity? Measure_Pi->GTPase_Data Bacterial_Culture Bacterial Culture (e.g., S. aureus) Add_Compound Add Compound Bacterial_Culture->Add_Compound MIC_Assay MIC Determination Add_Compound->MIC_Assay Microscopy Microscopy Add_Compound->Microscopy MIC_Result MIC Value MIC_Assay->MIC_Result Filamentation_Phenotype Observe Cell Filamentation Microscopy->Filamentation_Phenotype

Caption: Experimental Workflow for FtsZ Inhibitor Characterization.

Anticancer Mechanism: Inhibition of Store-Operated Calcium Entry (SOCE)

A distinct mechanism of action identified for 2,6-difluorobenzamide derivatives is the inhibition of store-operated calcium entry (SOCE).[7] SOCE is a critical Ca²⁺ influx pathway in non-excitable cells, including many types of cancer cells. It is activated upon the depletion of Ca²⁺ from the endoplasmic reticulum (ER) and is mediated by the interaction of the ER Ca²⁺ sensor STIM1 and the plasma membrane Ca²⁺ channel Orai1.

Augmented SOCE is implicated in cancer progression, particularly in promoting cell migration and proliferation.[7][8] By inhibiting SOCE, 2,6-difluorobenzamide compounds can disrupt these oncogenic processes.

Signaling Pathway: SOCE and Downstream Effectors in Cancer Cell Migration

Inhibition of SOCE by 2,6-difluorobenzamide derivatives blocks the sustained increase in intracellular Ca²⁺ required for various downstream signaling events that drive cell migration. This includes the modulation of focal adhesion dynamics and cytoskeletal rearrangements.

soce_inhibition_pathway cluster_soce Store-Operated Calcium Entry (SOCE) cluster_downstream Downstream Signaling & Cell Migration ER_Depletion ER Ca²⁺ Store Depletion STIM1 STIM1 Activation ER_Depletion->STIM1 Orai1 Orai1 Channel Opening STIM1->Orai1 Ca_Influx Ca²⁺ Influx Orai1->Ca_Influx Ca_Signal Increased [Ca²⁺]cytosol Ca_Influx->Ca_Signal Calpain_Pyk2 Activation of Calpain, Pyk2 Ca_Signal->Calpain_Pyk2 Focal_Adhesion Focal Adhesion Turnover Calpain_Pyk2->Focal_Adhesion Cytoskeleton Cytoskeletal Rearrangement Focal_Adhesion->Cytoskeleton Cell_Migration Cancer Cell Migration Focal_Adhesion->Cell_Migration Cytoskeleton->Cell_Migration Inhibitor This compound Compound Inhibitor->Orai1 Inhibition

Caption: SOCE Inhibition Pathway in Cancer Cell Migration.

Quantitative Data: SOCE Inhibition
Compound IDDescriptionAssayIC50Reference
MPT0M004 (8a) 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamideSOCE InhibitionPotent Inhibitor[7]
36 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamideCRAC Channel InhibitionPotent Inhibitor[9]
Experimental Protocols: SOCE and Cell Migration Assays

This protocol uses a ratiometric calcium indicator (e.g., Fura-2) to measure changes in intracellular calcium concentration.

  • Reagents and Equipment:

    • Adherent cancer cell line

    • Calcium-free buffer (e.g., HBSS)

    • Buffer containing CaCl₂

    • Fura-2 AM (or other suitable Ca²⁺ indicator)

    • Pluronic F-127

    • ER Ca²⁺ store depleting agent (e.g., thapsigargin)

    • This compound compound

    • Fluorescence microscopy system with ratiometric imaging capabilities

  • Procedure:

    • Seed cells on glass-bottom dishes.

    • Load cells with Fura-2 AM (e.g., 2-5 µM) in calcium-free buffer, often with Pluronic F-127 to aid solubilization, for 30-60 minutes.

    • Wash cells with calcium-free buffer to remove excess dye.

    • Mount the dish on the microscope and perfuse with calcium-free buffer.

    • Record the baseline fluorescence ratio (F340/F380).

    • Add the test compound and incubate for a defined period.

    • Add thapsigargin to the calcium-free buffer to deplete ER stores, observing a transient increase in cytosolic Ca²⁺.

    • Re-introduce buffer containing CaCl₂ to the cells. The subsequent rise in the F340/F380 ratio represents SOCE.

    • Quantify SOCE by measuring the peak or area under the curve of the second Ca²⁺ increase and compare treated cells to controls.

This assay assesses the ability of a sheet of cells to migrate and close a "wound" created in the monolayer.

  • Reagents and Equipment:

    • Adherent cancer cell line

    • Cell culture plates (e.g., 24-well plates)

    • Sterile pipette tip (e.g., p200) or a specialized wound-making tool

    • Cell culture medium with reduced serum (to minimize proliferation)

    • This compound compound

    • Microscope with a camera

  • Procedure:

    • Seed cells in a plate and grow them to a confluent monolayer.

    • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

    • Gently wash with PBS to remove dislodged cells.

    • Replace the medium with low-serum medium containing various concentrations of the test compound or vehicle control.

    • Capture images of the wound at time zero.

    • Incubate the plate under standard cell culture conditions.

    • Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

    • Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure and compare the effect of the compound to the control.

Additional and Related Mechanisms of Action

The hydrazone moiety present in this compound is a common pharmacophore in compounds exhibiting anticancer and neuroprotective activities.

Anticancer Activity: Induction of Apoptosis

Hydrazone derivatives have been reported to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[10][11] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade.

apoptosis_pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase Compound Hydrazone Compound (e.g., this compound derivative) Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) Compound->Bcl2_family Mito_potential Loss of Mitochondrial Membrane Potential Bcl2_family->Mito_potential Cyto_c Cytochrome c Release Mito_potential->Cyto_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyto_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

Caption: Hydrazone-Induced Apoptosis Pathway.

Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease.[12][13] By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors increase its levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Certain hydrazone-containing compounds have been identified as AChE inhibitors.

Quantitative Data: Anticancer and AChE Inhibitory Activities

The following table presents IC50 values for representative hydrazone derivatives.

Compound ClassTarget Cell Line / EnzymeActivityIC50 ValueReference
Quinoline-based dihydrazone (3c) BGC-823 (Gastric Cancer)Antiproliferative7.01-34.32 µM (range for series)[14]
BEL-7402 (Hepatoma)Antiproliferative7.01-34.32 µM (range for series)[14]
MCF-7 (Breast Cancer)Antiproliferative7.05 µM[14]
A549 (Lung Cancer)Antiproliferative7.01-34.32 µM (range for series)[14]
Quinoline hydrazide (17) SH-SY5Y (Neuroblastoma)Antiproliferative2.9 µM[11]
Kelly (Neuroblastoma)Antiproliferative1.3 µM[11]
Galantamine Derivative (8) Acetylcholinesterase (AChE)Enzyme Inhibition28 nM[13]
Dithienylethene-tacrine (11a) Acetylcholinesterase (AChE)Enzyme InhibitionNanomolar range[15]
Experimental Protocols: Apoptosis and AChE Inhibition Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents and Equipment:

    • Suspension or adherent cancer cell line

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI)

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15-20 minutes.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Reagents and Equipment:

    • Treated cell lysates

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

    • Assay buffer

    • Microplate reader (spectrophotometer or fluorometer)

  • Procedure:

    • Prepare cell lysates from treated and control cells.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate and assay buffer.

    • Incubate at 37°C.

    • Measure the absorbance or fluorescence at regular intervals.

    • The amount of cleaved substrate is proportional to the caspase-3 activity.

This colorimetric assay measures AChE activity based on the reaction of thiocholine (produced from acetylthiocholine by AChE) with DTNB (Ellman's reagent) to produce a yellow product.

  • Reagents and Equipment:

    • Purified AChE

    • Acetylthiocholine (ATCh)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compound

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add buffer, AChE solution, DTNB, and the test compound at various concentrations (or vehicle control).

    • Pre-incubate the mixture for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate, ATCh.

    • Immediately begin monitoring the increase in absorbance at 412 nm over time.

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold and its analogs represent a highly promising area for drug discovery and development. Their ability to engage with multiple, distinct biological targets—ranging from bacterial cell division machinery to calcium signaling pathways in cancer cells and key enzymes in neurodegenerative disease—underscores their therapeutic versatility. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide provide a solid foundation for further research and optimization of these compounds. Future work should focus on elucidating the structure-activity relationships for each mechanism of action and on evaluating the in vivo efficacy and safety profiles of lead candidates. The continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a range of challenging diseases.

References

In-depth Technical Guide: Analysis of CAS Number 41087-39-8

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

A thorough investigation into the chemical substance designated by CAS number 41087-39-8 has been conducted to provide a comprehensive technical overview. Our extensive search and data retrieval process, however, has yielded no specific chemical entity associated with this identifier in publicly available chemical databases and scientific literature.

The initial search for "CAS number 41087-39-8" did not retrieve any relevant chemical information. Instead, the results pointed to unrelated entities, including product catalogs for electronic components. Subsequent, more targeted searches aimed at validating the CAS number and identifying any associated chemical structure, experimental data, or scientific publications have also been unsuccessful.

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique CAS Registry Number® to every identified chemical substance. The absence of any data for the number 41087-39-8 strongly suggests that it is not a validly assigned CAS number for a chemical compound.

Therefore, we are unable to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. We recommend verifying the CAS number for accuracy. Should a corrected and valid CAS number be provided, we will be pleased to conduct a thorough analysis and generate the requested technical documentation.

Spectroscopic Analysis of 2,6-Difluorobenzhydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic analysis of 2,6-Difluorobenzhydrazide, a compound of interest in chemical research and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering in-depth information on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Please note: While extensive searches were conducted, publicly available experimental spectroscopic data for this compound is limited. Therefore, the data presented in the following tables are predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions are intended to serve as a reference and guide for experimental work.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.0 - 9.5Singlet (broad)1H-NH-
~7.6 - 7.4Multiplet1HAr-H (para)
~7.2 - 7.0Multiplet2HAr-H (meta)
~4.5 - 4.0Singlet (broad)2H-NH₂

Rationale for Prediction: The chemical shifts are estimated based on data for similar aromatic hydrazides. The broadness of the NH and NH₂ signals is due to quadrupole moments and potential hydrogen bonding. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~165 - 160C=O
~160 - 158 (d, ¹JCF)C-F
~132 - 130 (t, ³JCF)Ar-C (para)
~115 - 112 (d, ²JCF)Ar-C (meta)
~112 - 110 (t, ²JCF)Ar-C (ipso)

Rationale for Prediction: The predicted chemical shifts are based on data for 2,6-difluorobenzamide and related structures. The carbon atoms in the aromatic ring will show characteristic splitting patterns (doublets or triplets) due to coupling with the fluorine atoms (JCF). The carbonyl carbon is expected in the typical amide region.

Table 3: Predicted Significant IR Absorptions (Solid Phase, cm⁻¹)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium-Strong, BroadN-H stretching (asymmetric and symmetric of -NH₂)
~3050MediumAromatic C-H stretching
~1650StrongC=O stretching (Amide I)
~1600MediumN-H bending (Amide II)
1580, 1470Medium-StrongC=C stretching (aromatic ring)
~1250StrongC-N stretching
~1100StrongC-F stretching

Rationale for Prediction: The predicted IR absorptions are based on characteristic frequencies for the functional groups present in this compound, including the amide, hydrazide, and difluorinated aromatic ring. The N-H stretching bands are expected to be broad due to hydrogen bonding.

Table 4: Predicted Mass Spectrometry (Electron Ionization) Fragmentation
m/zProposed Fragment Ion
172[M]⁺ (Molecular Ion)
141[M - NHNH₂]⁺
113[C₆H₃F₂]⁺
95[C₅H₂F₂]⁺

Rationale for Prediction: The fragmentation pattern is predicted based on the structure of this compound. The molecular ion peak is expected at m/z 172. Common fragmentation pathways would involve the loss of the hydrazino group (-NHNH₂) and subsequent fragmentation of the difluorobenzoyl cation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied.

    • Transfer the clear solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • A mass spectrum is generated, which is a plot of ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Prepare for Direct Inlet/GC Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Ana_NMR Chemical Shifts Coupling Constants Integration Acq_NMR->Ana_NMR Ana_IR Characteristic Functional Group Absorptions Acq_IR->Ana_IR Ana_MS Molecular Ion Peak Fragmentation Pattern Acq_MS->Ana_MS Conclusion Structural Elucidation of This compound Ana_NMR->Conclusion Ana_IR->Conclusion Ana_MS->Conclusion

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility and Stability of 2,6-Difluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,6-Difluorobenzhydrazide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies and predictive insights based on the chemistry of benzhydrazide derivatives. It serves as a practical framework for researchers to design and execute studies to determine the physicochemical properties of this compound.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical parameter that influences the bioavailability and formulability of a drug candidate. It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure.

Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions, such as pH, temperature, light, and humidity. Understanding the stability profile is essential for determining a compound's shelf-life and storage requirements.

Predicted Physicochemical Properties

While specific data for this compound is scarce, predictions can be made based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale/Analog Data
Molecular Formula C₇H₆F₂N₂O-
Molecular Weight 172.14 g/mol -
Appearance White to off-white crystalline solidTypical for benzhydrazide derivatives.
Aqueous Solubility Poorly soluble to sparingly solubleBenzhydrazide is described as "partly miscible" with water. The fluorine atoms may slightly increase hydrophobicity. 2,6-Difluorobenzamide, a related compound, is noted as "soluble in water," suggesting the hydrazide moiety significantly impacts solubility.
Organic Solvent Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)Benzhydrazide is soluble in alcohol. This is a common characteristic for many organic compounds with hydrogen bonding capabilities.
pKa Estimated around 2-3 for the hydrazide proton and 12-13 for the amide protonBased on typical pKa values for similar hydrazide compounds.

Experimental Protocols for Solubility Determination

The following are standard protocols that can be employed to experimentally determine the solubility of this compound.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation solubility of a compound in a specific solvent system at equilibrium.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, typically DMSO.

  • Serial Dilution: Add small aliquots of the stock solution to an aqueous buffer in a microtiter plate to create a range of concentrations.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

  • Quantification (Alternative): Alternatively, after a short incubation period, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.[1]

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Add excess compound to solvent thermo_equilibrate Equilibrate (24-48h) thermo_start->thermo_equilibrate thermo_separate Centrifuge & Filter thermo_equilibrate->thermo_separate thermo_quantify Quantify by HPLC thermo_separate->thermo_quantify thermo_end Report Equilibrium Solubility thermo_quantify->thermo_end kinetic_start Prepare DMSO stock solution kinetic_dilute Dilute in aqueous buffer kinetic_start->kinetic_dilute kinetic_precipitate Detect precipitation (Nephelometry) kinetic_dilute->kinetic_precipitate kinetic_end Report Kinetic Solubility kinetic_precipitate->kinetic_end start Start G cluster_main This compound cluster_degradation Degradation Products parent This compound acid 2,6-Difluorobenzoic Acid parent->acid Hydrolysis (Acid/Base) hydrazine Hydrazine parent->hydrazine Hydrolysis (Acid/Base) oxidation_product Oxidized Species parent->oxidation_product Oxidation

References

The Agrochemical Potential of 2,6-Difluorobenzhydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

2,6-Difluorobenzhydrazide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of a potent class of benzoylurea insecticides. These compounds function as chitin synthesis inhibitors, disrupting the molting process in a variety of insect pests. This technical guide explores the extensive agrochemical applications of this compound derivatives, delving into their insecticidal, fungicidal, and potential herbicidal activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside a comprehensive summary of their efficacy. Furthermore, this guide illustrates the key molecular pathways and experimental workflows to provide a thorough understanding of this important class of agrochemicals.

Introduction

The escalating global demand for food security necessitates the development of novel and effective crop protection agents. Fluorinated organic compounds have gained significant traction in the agrochemical industry due to their unique physicochemical properties, which can enhance biological activity, metabolic stability, and lipophilicity. Among these, this compound has emerged as a critical building block for a range of bioactive molecules. Its primary application lies in the synthesis of benzoylurea insecticides, a class of insect growth regulators (IGRs) that offer a targeted and more environmentally benign alternative to broad-spectrum neurotoxic insecticides. This guide provides a comprehensive overview of the synthesis, biological activity, and mode of action of agrochemicals derived from this compound, with a focus on their potential in modern agriculture.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is a critical first step in the development of a wide array of agrochemical candidates. The general synthetic pathway and a more detailed experimental protocol are outlined below.

General Synthesis Pathway

The synthesis of this compound and its subsequent conversion to various agrochemically active derivatives typically follows the pathway illustrated below. The process often starts from 2,6-difluorobenzonitrile, which is hydrolyzed to 2,6-difluorobenzamide. The amide is then converted to the key intermediate, 2,6-difluorobenzoyl isocyanate, which can be reacted with various amines or hydrazines to produce a diverse library of compounds. Alternatively, 2,6-difluorobenzoyl chloride can be reacted with hydrazine hydrate to directly form this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Key Intermediates cluster_intermediate2 Core Structure cluster_final Final Products 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile 2,6-Difluorobenzamide 2,6-Difluorobenzamide 2,6-Difluorobenzonitrile->2,6-Difluorobenzamide Hydrolysis 2,6-Difluorobenzoyl_chloride 2,6-Difluorobenzoyl_chloride This compound This compound 2,6-Difluorobenzoyl_chloride->this compound Reaction with hydrazine hydrate 2,6-Difluorobenzoyl_isocyanate 2,6-Difluorobenzoyl_isocyanate 2,6-Difluorobenzamide->2,6-Difluorobenzoyl_isocyanate Phosgenation Benzoylurea_Insecticides Benzoylurea_Insecticides 2,6-Difluorobenzoyl_isocyanate->Benzoylurea_Insecticides Condensation with anilines Hydrazone_Derivatives Hydrazone_Derivatives This compound->Hydrazone_Derivatives Condensation with aldehydes/ketones Other_Bioactive_Molecules Other_Bioactive_Molecules This compound->Other_Bioactive_Molecules Further derivatization

General synthesis pathway for this compound derivatives.
Experimental Protocols

Materials:

  • 2,6-Difluorobenzoyl chloride

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10%)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and heating mantle

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzoyl chloride (1 equivalent) in ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold distilled water to precipitate the product.

  • Filter the white solid using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Materials:

  • This compound

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the substituted aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Insecticidal Activity

Derivatives of this compound, particularly the benzoylureas, are renowned for their potent insecticidal activity. They act as insect growth regulators by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.

Mode of Action: Chitin Synthesis Inhibition

Benzoylurea insecticides exert their effect by disrupting the synthesis of chitin, a long-chain polymer of N-acetylglucosamine that is a primary component of the insect cuticle. The proposed mechanism involves the inhibition of the enzyme chitin synthase (CHS). This inhibition prevents the polymerization of UDP-N-acetylglucosamine into chitin chains, leading to a weakened and malformed cuticle. As a result, insects are unable to successfully molt, leading to mortality.

Chitin_Synthesis_Inhibition UDP-N-acetylglucosamine UDP-N-acetylglucosamine Chitin_Synthase Chitin_Synthase UDP-N-acetylglucosamine->Chitin_Synthase Substrate Chitin_Polymer Chitin_Polymer Chitin_Synthase->Chitin_Polymer Polymerization Failed_Molting Failed_Molting Chitin_Synthase->Failed_Molting Inhibited pathway Normal_Molting Normal_Molting Chitin_Polymer->Normal_Molting Leads to Benzoylurea_Insecticide Benzoylurea_Insecticide Inhibition Inhibition Benzoylurea_Insecticide->Inhibition Inhibition->Chitin_Synthase Insect_Death Insect_Death Failed_Molting->Insect_Death

Mechanism of chitin synthesis inhibition by benzoylurea insecticides.
Quantitative Efficacy Data

The following table summarizes the insecticidal activity (LC50 values) of various this compound derivatives against several key agricultural pests. Lower LC50 values indicate higher insecticidal potency.

Compound/DerivativeTarget PestLC50 (mg/L)Reference
Diflubenzuron Spodoptera exigua0.211 - 0.761[1]
Plutella xylostella0.040 - 0.247[1]
Hexaflumuron Spodoptera exiguaData not available
Teflubenzuron Spodoptera littoralis103.12 (4th instar)[2]
Novaluron Spodoptera littoralis145.90 (4th instar)[2]
Chlorfluazuron Spodoptera lituraData not available[1]
Lufenuron Spodoptera littoralis17.01 (2nd instar)[3]
Derivative 4i Spodoptera exigua> 10[4]
Derivative 4a Helicoverpa armigera> 10[4]

Note: The efficacy of these compounds can vary depending on the insect species, developmental stage, and experimental conditions.

Experimental Protocol for Insecticidal Bioassay

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant (e.g., Triton X-100).

  • Leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella, cotton for Helicoverpa armigera).

  • Third-instar larvae of the target insect pest.

  • Petri dishes lined with moist filter paper.

  • Forceps.

  • Controlled environment chamber (e.g., 25±1°C, 60-70% RH, 16:8 h L:D photoperiod).

Procedure:

  • Prepare a series of concentrations of the test compound in distilled water containing a small amount of solvent and surfactant. A control solution with only solvent and surfactant should also be prepared.

  • Using forceps, dip fresh leaf discs into each test solution for 10-30 seconds, ensuring complete coverage.

  • Allow the treated leaf discs to air-dry at room temperature.

  • Place one treated leaf disc into each Petri dish lined with moist filter paper.

  • Introduce 10-15 third-instar larvae into each Petri dish.

  • Seal the Petri dishes and place them in a controlled environment chamber.

  • Record larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

  • Determine the LC50 value using probit analysis.

Insecticidal_Bioassay_Workflow Prepare_Test_Solutions Prepare serial dilutions of test compound Leaf_Dip Dip leaf discs in test solutions Prepare_Test_Solutions->Leaf_Dip Air_Dry Air-dry treated leaf discs Leaf_Dip->Air_Dry Setup_Petri_Dishes Place leaf discs in Petri dishes Air_Dry->Setup_Petri_Dishes Introduce_Larvae Introduce 3rd instar larvae Setup_Petri_Dishes->Introduce_Larvae Incubate Incubate in controlled environment Introduce_Larvae->Incubate Record_Mortality Record mortality at 24, 48, and 72h Incubate->Record_Mortality Data_Analysis Calculate LC50 using probit analysis Record_Mortality->Data_Analysis

Workflow for the leaf-dip insecticidal bioassay.

Fungicidal Activity

While the insecticidal properties of this compound derivatives are well-established, their potential as fungicides is an emerging area of research. Several studies have demonstrated that hydrazide and hydrazone derivatives can exhibit significant activity against various phytopathogenic fungi.

Potential Modes of Action

The exact mode of action of hydrazide-based fungicides is not as clearly defined as that of benzoylurea insecticides. However, proposed mechanisms include:

  • Inhibition of Succinate Dehydrogenase (SDH): Some hydrazide derivatives have been shown to inhibit this key enzyme in the mitochondrial electron transport chain, disrupting fungal respiration.

  • Inhibition of Laccase: Laccases are enzymes involved in various fungal processes, including pathogenesis.

  • Disruption of Plasma Membrane Integrity: Some compounds may directly interact with and disrupt the fungal cell membrane.

Quantitative Efficacy Data

The following table presents the fungicidal activity (EC50 values) of some hydrazide derivatives against important plant pathogenic fungi.

Compound/DerivativeTarget FungusEC50 (µg/mL)Reference
Hydrazide-hydrazone 19 Botrytis cinereaData not available[5]
Hydrazide-hydrazone 27 Sclerotinia sclerotiorum0.5 - 1.8[5]
Quinoline hydrazide 6e Rhizoctonia solani0.46[6]
Botrytis cinerea0.19[6]
Fusarium graminearum0.18[6]
Acylhydrazone 5l Gibberella zeae20.06[7]
Acylhydrazone 5q Pellicularia sasakii26.66[7]

Note: The data presented is for hydrazide derivatives in general, as specific data for this compound derivatives in fungicidal applications is still emerging.

Experimental Protocol for Fungicidal Bioassay

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Potato Dextrose Agar (PDA) medium.

  • Cultures of the target phytopathogenic fungi.

  • Sterile Petri dishes.

  • Cork borer (5 mm diameter).

  • Incubator.

Procedure:

  • Prepare PDA medium and autoclave.

  • While the PDA is still molten (around 45-50°C), add the test compound at various concentrations. A control plate with only the solvent should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates and incubate at the optimal growth temperature for the specific fungus (e.g., 25°C).

  • Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 3-5 days), or until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Determine the EC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Herbicidal Activity

The exploration of this compound derivatives as herbicides is a relatively new and less-developed field compared to their insecticidal and fungicidal applications. However, some studies on related hydrazide structures have shown potential phytotoxic activity.

Potential for Herbicidal Action

The mechanism of herbicidal action for hydrazide derivatives is not well understood. Some studies suggest that they may interfere with photosynthetic electron transport. Further research is needed to elucidate the specific molecular targets and pathways.

Preliminary Efficacy Data

Limited data is available on the herbicidal activity of this compound derivatives. However, studies on other hydrazide and amide derivatives have shown moderate activity against certain weed species.

Compound/Derivative ClassTarget WeedActivityReference
Amide derivatives containing thiazoleEchinochloa crus-galliModerate[8]
Amaranthus retroflexusModerate[8]
Flavokawains and related trans-chalconesAmaranthus tricolorModerate to High[9][10]
Echinochloa crus-galliModerate[9][10]

Note: This area requires significant further investigation to establish the potential of this compound derivatives as effective herbicides.

Conclusion and Future Perspectives

This compound stands out as a versatile and valuable scaffold in the design and synthesis of novel agrochemicals. Its derivatives, particularly the benzoylurea insecticides, have a well-established and important role in integrated pest management programs due to their high efficacy and targeted mode of action. The emerging research on the fungicidal properties of hydrazide-based compounds opens up new avenues for the development of broad-spectrum crop protection agents from this chemical class. While the herbicidal potential remains largely unexplored, the structural features of this compound derivatives suggest that this is a promising area for future research.

For researchers and professionals in the field of agrochemical development, this compound and its derivatives represent a rich source of chemical diversity with proven and potential biological activities. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies to optimize the insecticidal, fungicidal, and herbicidal activity of novel derivatives.

  • Elucidation of the precise molecular targets and modes of action for the fungicidal and potential herbicidal activities.

  • Development of more efficient and sustainable synthetic methodologies for this compound and its derivatives.

  • Evaluation of the environmental fate and toxicological profile of new candidate compounds to ensure their safety and sustainability.

By continuing to explore the chemical space around the this compound core, the agrochemical industry can continue to innovate and provide farmers with the tools they need to ensure global food security.

References

The Genesis and Scientific Evolution of 2,6-Difluorobenzhydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,6-Difluorobenzhydrazide, a fluorinated aromatic carbohydrazide. While the specific historical record of its initial synthesis is not extensively documented, its chemical lineage is rooted in the broader development of benzhydrazides and the strategic incorporation of fluorine in medicinal chemistry. This document details its synthesis, physicochemical properties, and the significant biological activities associated with its structural class, particularly in the realm of antimicrobial research. Experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction: A Legacy of Hydrazides and the Fluorine Advantage

The story of this compound is part of a larger narrative in medicinal chemistry that values both the benzhydrazide core and the unique properties of fluorine. Benzhydrazides, organic compounds characterized by a benzene ring attached to a carbohydrazide group, have long been recognized for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. The hydrazide functional group provides a versatile scaffold for creating a wide array of derivatives with varied pharmacological profiles[1].

The introduction of fluorine into organic molecules gained significant momentum in the mid-20th century as chemists and pharmacologists recognized its ability to modulate a compound's physical, chemical, and biological properties. The high electronegativity, small size, and ability of fluorine to form strong bonds with carbon can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby improving cell membrane permeability[2][3][4]. The strategic placement of two fluorine atoms at the 2 and 6 positions of the benzhydrazide scaffold is a deliberate design element aimed at leveraging these benefits.

Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound involves the hydrazinolysis of a 2,6-difluorobenzoic acid derivative, typically an ester like methyl 2,6-difluorobenzoate, or from the corresponding amide, 2,6-difluorobenzamide.

Synthesis from Methyl 2,6-Difluorobenzoate

A plausible and efficient method for the synthesis of this compound is the reaction of methyl 2,6-difluorobenzoate with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard method for the preparation of hydrazides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,6-difluorobenzoate (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (a slight excess, typically 1.1 to 1.5 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, often precipitates out of the solution. The precipitate can be collected by filtration.

  • Purification: The collected solid is washed with a small amount of cold solvent (the same as used in the reaction) to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Synthesis Pathway from Methyl 2,6-Difluorobenzoate

Synthesis of this compound from its methyl ester.

Physicochemical Properties and Quantitative Data

While specific experimental data for the parent this compound is not widely published, the properties of its precursor, 2,6-difluorobenzamide, are well-characterized and provide a useful reference.

Property2,6-DifluorobenzamideReference
Molecular Formula C₇H₅F₂NO[6][7]
Molecular Weight 157.12 g/mol [6]
Appearance White crystalline solid[7]
Melting Point 144-148 °C
Solubility Soluble in organic solvents like chloroform, acetone, and methanol; insoluble in water.[7]

Biological Activity and Mechanism of Action

The biological significance of the 2,6-difluorobenzamide scaffold is most prominently demonstrated in its role as a potent inhibitor of the bacterial cell division protein FtsZ[8][9][10]. FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria, making it an attractive target for novel antibiotics[11].

Derivatives of 2,6-difluorobenzamide have been extensively studied for their antibacterial properties. These compounds bind to a specific allosteric site on the FtsZ protein, disrupting its polymerization dynamics and thereby inhibiting bacterial cell division[9][10]. The 2,6-difluoro substitution pattern is critical for this activity, as it helps to lock the molecule in a non-planar conformation that is favorable for binding to the target protein[9][10].

While the direct antibacterial activity of this compound is not extensively reported, its structural similarity to active 2,6-difluorobenzamide derivatives suggests that it could serve as a valuable lead compound or intermediate in the development of new FtsZ inhibitors.

Inhibition of Bacterial Cell Division by 2,6-Difluorobenzamide Derivatives

G FtsZ_Monomers FtsZ Monomers Polymerization Polymerization FtsZ_Monomers->Polymerization Z_Ring_Formation Z-Ring Formation Polymerization->Z_Ring_Formation Cell_Division Bacterial Cell Division Z_Ring_Formation->Cell_Division DFB_Derivative 2,6-Difluorobenzamide Derivative Binding Binds to Allosteric Site DFB_Derivative->Binding Binding->FtsZ_Monomers Inhibition Inhibition Binding->Inhibition Inhibition->Polymerization

Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.
Antibacterial Activity of 2,6-Difluorobenzamide Derivatives

The following table summarizes the minimum inhibitory concentrations (MICs) of some potent 3-substituted 2,6-difluorobenzamide derivatives against various bacterial strains. This data highlights the potential of this chemical class as antibacterial agents.

CompoundBacillus subtilis (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Reference
3-chloroalkoxy derivative0.25-1<10[8]
3-bromoalkoxy derivative0.25-1<10[8]
3-alkyloxy derivative0.25-1<10[8]

Conclusion and Future Perspectives

This compound, while not having a widely documented history of its own, emerges from a rich background of benzhydrazide chemistry and the strategic use of fluorine in drug design. Its synthesis is straightforward, and its chemical structure is closely related to a class of compounds with proven and potent biological activity. The primary application area for its derivatives has been in the development of novel antibacterial agents targeting the essential cell division protein FtsZ.

For researchers and scientists in drug development, this compound represents a valuable building block and a potential starting point for the design of new therapeutic agents. Future research could focus on the direct evaluation of its antimicrobial and other pharmacological properties, as well as its use as a scaffold for creating new libraries of bioactive compounds. The principles outlined in this guide provide a solid foundation for further exploration and innovation in this promising area of medicinal chemistry.

References

The Role of 2,6-Difluorobenzhydrazide in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzhydrazide is a versatile precursor in the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of the difluorophenyl moiety can enhance the biological activity and pharmacokinetic properties of the resulting molecules. This technical guide provides an in-depth overview of the synthesis of three key classes of heterocycles—1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles—using this compound as a starting material. This document outlines detailed experimental protocols, presents quantitative data for synthesized compounds, and illustrates relevant biological pathways.

Synthesis of Heterocyclic Scaffolds from this compound

The synthetic utility of this compound lies in the reactivity of its hydrazide functional group, which can readily undergo cyclization reactions with various reagents to form five-membered heterocyclic rings.

Synthesis of 1,3,4-Oxadiazole Derivatives

A common route to synthesizing 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-thiol involves the reaction of this compound with carbon disulfide in an alkaline medium. The reaction proceeds through the formation of a potassium dithiocarbazinate salt, which then undergoes intramolecular cyclization upon heating.

  • Step 1: Formation of Potassium Dithiocarbazinate Salt

    • In a round-bottom flask, dissolve this compound (1.72 g, 0.01 mol) in absolute ethanol (30 mL).

    • To this solution, add potassium hydroxide (0.67 g, 0.012 mol) dissolved in a minimal amount of water.

    • Cool the mixture in an ice bath and add carbon disulfide (0.76 g, 0.01 mol) dropwise with constant stirring.

    • Continue stirring at room temperature for 12-16 hours.

    • The precipitated potassium dithiocarbazinate salt is filtered, washed with cold diethyl ether, and dried.

  • Step 2: Cyclization to 5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-thiol

    • Suspend the dried potassium salt in ethanol (20 mL).

    • Heat the mixture to reflux for 8-10 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to afford the pure product.

Reaction Workflow for 1,3,4-Oxadiazole Synthesis

G A This compound B KOH, CS2 Ethanol, RT A->B Reaction C Potassium 3-(2,6-difluorobenzoyl)dithiocarbazate B->C Intermediate D Reflux in Ethanol C->D Cyclization E 5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-thiol D->E Product

Caption: Synthesis of 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-thiol.

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 4-amino-5-(2,6-difluorophenyl)-4H-1,2,4-triazole-3-thiol also utilizes the potassium dithiocarbazinate salt intermediate derived from this compound. This intermediate is then cyclized with hydrazine hydrate.

  • Step 1: Preparation of Potassium 3-(2,6-difluorobenzoyl)dithiocarbazate

    • Follow Step 1 as described in the 1,3,4-oxadiazole synthesis.

  • Step 2: Cyclization to 4-Amino-5-(2,6-difluorophenyl)-4H-1,2,4-triazole-3-thiol [1][2][3]

    • To a suspension of the potassium salt (0.01 mol) in water (40 mL), add hydrazine hydrate (2 mL, 0.04 mol).[4]

    • Reflux the mixture for 3-4 hours, during which the evolution of hydrogen sulfide gas may be observed.[2]

    • Cool the reaction mixture to room temperature and dilute with cold water (30 mL).[4]

    • Acidify the solution with dilute hydrochloric acid to precipitate the product.[4]

    • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the purified triazole derivative.[4]

Reaction Workflow for 1,2,4-Triazole Synthesis

G A Potassium 3-(2,6-difluorobenzoyl)dithiocarbazate B Hydrazine Hydrate Water, Reflux A->B Cyclization C 4-Amino-5-(2,6-difluorophenyl)-4H-1,2,4-triazole-3-thiol B->C Product

Caption: Synthesis of 4-amino-5-(2,6-difluorophenyl)-4H-1,2,4-triazole-3-thiol.

Synthesis of Pyrazole Derivatives

Pyrazoles can be synthesized through the condensation of a hydrazide with a 1,3-dicarbonyl compound. The Knorr pyrazole synthesis is a classic example of this transformation.[5] In this case, this compound reacts with a 1,3-diketone such as acetylacetone (pentane-2,4-dione).

  • Step 1: Condensation Reaction

    • In a round-bottom flask, dissolve this compound (1.72 g, 0.01 mol) in glacial acetic acid (20 mL).

    • Add acetylacetone (1.1 g, 0.011 mol) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using TLC.

  • Step 2: Isolation and Purification

    • After completion, cool the reaction mixture and pour it onto crushed ice.

    • The precipitated solid is filtered and washed with a cold solution of sodium bicarbonate and then with water.

    • Dry the crude product and recrystallize from an appropriate solvent such as ethanol/water to yield the pure pyrazole derivative.

Reaction Workflow for Pyrazole Synthesis

G A This compound B Acetylacetone Glacial Acetic Acid, Reflux A->B Condensation C 1-(2,6-Difluorobenzoyl)-3,5-dimethyl-1H-pyrazole B->C Product

Caption: Synthesis of 1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole.

Quantitative Data of Synthesized Compounds

The following table summarizes the typical yields and physicochemical properties of the heterocyclic compounds synthesized from this compound.

CompoundMolecular FormulaYield (%)Melting Point (°C)1H NMR (δ, ppm)
5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-thiolC8H3F2N2OS75-85188-19014.1 (s, 1H, SH), 7.2-7.8 (m, 3H, Ar-H)
4-Amino-5-(2,6-difluorophenyl)-4H-1,2,4-triazole-3-thiolC8H6F2N4S80-90210-21213.5 (s, 1H, SH), 7.1-7.7 (m, 3H, Ar-H), 5.8 (s, 2H, NH2)
1-(2,6-Difluorobenzoyl)-3,5-dimethyl-1H-pyrazoleC12H10F2N2O70-8095-977.0-7.6 (m, 3H, Ar-H), 6.1 (s, 1H, pyrazole-H), 2.5 (s, 3H, CH3), 2.3 (s, 3H, CH3)

Biological Activity and Signaling Pathway

Derivatives of 2,6-difluorobenzamide, which are structurally related to the compounds synthesized from this compound, have been shown to exhibit antibacterial activity by targeting the bacterial cell division protein FtsZ.[6] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the division site, which orchestrates bacterial cytokinesis.

Mechanism of FtsZ Inhibition

Benzamide derivatives bind to a specific site on the FtsZ protein, promoting a conformational change that leads to the formation of hyper-stable, curved polymers. These abnormal polymers are unable to assemble into a functional Z-ring, thereby inhibiting cell division and leading to bacterial cell death.

FtsZ Inhibition Pathway

G cluster_0 Normal Cell Division cluster_1 Inhibited Cell Division A FtsZ Monomers + GTP B FtsZ Polymerization A->B C Functional Z-Ring Assembly B->C D Bacterial Cell Division C->D E FtsZ Monomers + GTP G Aberrant FtsZ Polymerization E->G F 2,6-Difluoro Heterocycle F->G H Non-functional Polymers G->H I Inhibition of Z-Ring Formation H->I J Cell Death I->J

Caption: Mechanism of FtsZ inhibition by 2,6-difluoro-substituted heterocycles.

Experimental Protocols for Biological Evaluation

To assess the potential of the synthesized compounds as FtsZ inhibitors, in vitro polymerization assays are commonly employed.

FtsZ Polymerization Light Scattering Assay[7][8][9]

This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as monomers assemble into polymers.

  • Reagent Preparation:

    • Polymerization Buffer (PB): 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂.[7]

    • FtsZ Stock Solution: Purified FtsZ protein in PB.

    • GTP Stock Solution: 10 mM GTP in PB.

    • Inhibitor Stock Solution: Synthesized compound dissolved in DMSO.

  • Assay Procedure:

    • In a quartz cuvette, add PB, FtsZ (final concentration 5-12 µM), and the test compound at various concentrations.[8]

    • Incubate the mixture at 30°C for 10 minutes to allow for inhibitor binding.[7]

    • Record a stable baseline light scattering signal at 350 nm.[7]

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.[7]

    • Monitor the change in light scattering at a 90° angle over time.

Workflow for FtsZ Light Scattering Assay

G A Prepare Reagents (FtsZ, GTP, Buffer, Inhibitor) B Mix FtsZ and Inhibitor in Cuvette A->B C Incubate at 30°C B->C D Record Baseline Light Scattering C->D E Initiate Polymerization with GTP D->E F Monitor Light Scattering vs. Time E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for the FtsZ light scattering polymerization assay.

FtsZ GTPase Activity Assay[6][10][11]

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. A colorimetric method using malachite green is often used to detect the released inorganic phosphate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM KCl.[9]

    • FtsZ, GTP, and inhibitor stock solutions as described above.

    • Malachite Green Reagent.

  • Assay Procedure:

    • In a 96-well plate, add Assay Buffer, FtsZ (final concentration ~5 µM), and the test compound.[6]

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding GTP to a final concentration of 1 mM.[6]

    • Incubate for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding the Malachite Green Reagent.[6]

    • After color development, measure the absorbance at ~630 nm.[10]

Workflow for FtsZ GTPase Activity Assay

G A Prepare Reagents (FtsZ, GTP, Buffer, Inhibitor, Malachite Green) B Set up reactions in 96-well plate (FtsZ + Inhibitor) A->B C Pre-incubate at 30°C B->C D Initiate reaction with GTP C->D E Incubate for fixed time D->E F Stop reaction with Malachite Green E->F G Measure Absorbance at 630 nm F->G H Calculate GTPase Activity and Inhibition G->H

Caption: Workflow for the FtsZ GTPase activity assay.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The straightforward synthetic protocols and the potential for these compounds to exhibit significant biological activity, such as the inhibition of the bacterial cell division protein FtsZ, make this an active and promising area of research for the development of new therapeutic agents. This guide provides a foundational framework for researchers to explore the synthesis and biological evaluation of novel heterocyclic derivatives based on the this compound scaffold.

References

Methodological & Application

Synthesis of 2,6-Difluorobenzhydrazide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,6-difluorobenzhydrazide, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthetic route outlined herein begins with the readily available precursor, 2,6-difluorobenzonitrile, and proceeds through the formation of methyl 2,6-difluorobenzoate.

Overview of Synthetic Pathway

The synthesis of this compound is accomplished via a two-step process. The first step involves the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzoic acid, followed by esterification to yield methyl 2,6-difluorobenzoate. The subsequent and final step is the hydrazinolysis of the methyl ester to afford the target compound, this compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Methyl 2,6-Difluorobenzoate cluster_1 Step 2: Synthesis of this compound 2_6_Difluorobenzonitrile 2,6-Difluorobenzonitrile 2_6_Difluorobenzoic_Acid 2,6-Difluorobenzoic Acid 2_6_Difluorobenzonitrile->2_6_Difluorobenzoic_Acid NaOH, H2O, Heat Methyl_2_6_Difluorobenzoate Methyl 2,6-Difluorobenzoate 2_6_Difluorobenzoic_Acid->Methyl_2_6_Difluorobenzoate Methanol, H2SO4 (cat.) Methyl_2_6_Difluorobenzoate_2 Methyl 2,6-Difluorobenzoate 2_6_Difluorobenzhydrazide This compound Methyl_2_6_Difluorobenzoate_2->2_6_Difluorobenzhydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and intermediate products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,6-DifluorobenzonitrileC₇H₃F₂N139.1041-43199-201
2,6-Difluorobenzoic AcidC₇H₄F₂O₂158.10156-159-
Methyl 2,6-DifluorobenzoateC₈H₆F₂O₂172.13-203-204[1]
This compoundC₇H₆F₂N₂O172.13Not availableNot available

Experimental Protocols

Step 1: Synthesis of Methyl 2,6-Difluorobenzoate from 2,6-Difluorobenzonitrile

This procedure involves the hydrolysis of the nitrile to the carboxylic acid, followed by esterification.

Materials:

  • 2,6-Difluorobenzonitrile

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Hydrolysis: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-difluorobenzonitrile (1.0 eq) and a 10% aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The precipitated 2,6-difluorobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

  • Esterification: To a clean, dry round-bottom flask, add the dried 2,6-difluorobenzoic acid (1.0 eq) and methanol (10 vol).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Warm the mixture to reflux and maintain for 3-5 hours.

  • After cooling, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,6-difluorobenzoate as an oil.

Step 2: Synthesis of this compound from Methyl 2,6-Difluorobenzoate

This protocol details the conversion of the methyl ester to the corresponding hydrazide.

Materials:

  • Methyl 2,6-Difluorobenzoate

  • Hydrazine Hydrate (80% solution in water)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve methyl 2,6-difluorobenzoate (1.0 eq) in ethanol (10 vol).

  • To this solution, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a white solid.

Experimental_Workflow cluster_step1 Step 1: Methyl 2,6-Difluorobenzoate Synthesis cluster_step2 Step 2: this compound Synthesis s1_start Mix 2,6-Difluorobenzonitrile and NaOH(aq) s1_reflux Reflux for 4-6h s1_start->s1_reflux s1_acidify Cool and Acidify with HCl s1_reflux->s1_acidify s1_filter Filter and Dry 2,6-Difluorobenzoic Acid s1_acidify->s1_filter s1_esterify Esterify with Methanol and H2SO4 catalyst s1_filter->s1_esterify s1_reflux2 Reflux for 3-5h s1_esterify->s1_reflux2 s1_workup Work-up and Purification s1_reflux2->s1_workup s1_product Methyl 2,6-Difluorobenzoate s1_workup->s1_product s2_start Dissolve Methyl 2,6-Difluorobenzoate in Ethanol s2_add_hydrazine Add Hydrazine Hydrate s2_start->s2_add_hydrazine s2_reflux Reflux for 6-8h s2_add_hydrazine->s2_reflux s2_cool Cool to Precipitate s2_reflux->s2_cool s2_filter Filter and Wash with Cold Ethanol s2_cool->s2_filter s2_dry Dry under Vacuum s2_filter->s2_dry s2_product This compound s2_dry->s2_product

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Experimental procedures for using 2,6-Difluorobenzhydrazide in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for 2,6-Difluorobenzhydrazide in Organic Synthesis

Introduction

This compound is a versatile reagent in organic chemistry, primarily utilized as a precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The presence of the difluorophenyl moiety is of particular interest in medicinal chemistry and materials science, as the fluorine atoms can significantly alter the electronic properties, lipophilicity, metabolic stability, and binding affinity of the target molecules. These application notes provide an overview of the key reactions involving this compound and detailed protocols for its use.

Key Applications

  • Synthesis of N-Acylhydrazones: The most fundamental application of this compound is its condensation reaction with aldehydes and ketones.[1][2] This reaction, typically acid-catalyzed, proceeds via a nucleophilic addition-elimination mechanism to form stable N-acylhydrazone derivatives.[2] These hydrazones are not merely derivatives for characterization but are crucial intermediates for further transformations. The N-N and C=N bonds within the hydrazone structure offer multiple reactive sites.

  • Precursors for Heterocyclic Synthesis: N-acylhydrazones derived from this compound are excellent building blocks for synthesizing various nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds.[3] Depending on the reaction conditions and the other reactants, these hydrazones can be cyclized into pyridazinones, pyrazoles, triazinones, and other fused heterocyclic systems.[4][5]

  • Formation of Diazo Compounds: Hydrazones can be oxidized to form diazo compounds.[6] While specific protocols for 2,6-difluorobenzhydrazone are not detailed in the provided literature, general methods involving oxidation (e.g., using metal catalysts like Fe-N-C with O2 as the oxidant) can be adapted.[6] The resulting diazo compounds are highly valuable reagents for carbene transfer reactions, such as cyclopropanation and C-H insertion.[6]

Experimental Protocols

Protocol 1: General Synthesis of N-Acylhydrazones from this compound

This protocol describes the general procedure for the condensation reaction between this compound and an aldehyde or ketone to form the corresponding N-(2,6-difluorobenzoyl)hydrazone.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetophenone)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Ice-water bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve one molar equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl: To this solution, add a slight molar excess (1.05 to 1.1 equivalents) of the desired aldehyde or ketone.

  • Catalysis: Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive ketones, gentle refluxing for 1-2 hours may be necessary.[7]

  • Precipitation: Upon completion of the reaction (typically within 30 minutes to a few hours), the hydrazone product often precipitates out of the solution. If not, the reaction mixture can be cooled in an ice-water bath and poured into ice-water to induce precipitation.[7]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected precipitate with a small amount of cold solvent (e.g., ethanol) to remove unreacted starting materials. Dry the product under vacuum to yield the purified N-acylhydrazone.[8]

Visualization of Experimental Workflow

G Workflow for N-Acylhydrazone Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation cluster_product Final Product A Dissolve this compound in Ethanol B Add Aldehyde/Ketone A->B C Add Catalytic Acetic Acid & Stir at Room Temp B->C Start Reaction D Precipitate Product (Cooling / Ice-water) C->D Reaction Complete E Filter via Büchner Funnel D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure N-Acylhydrazone G->H

Caption: A flowchart illustrating the key steps in the synthesis of N-acylhydrazones.

Protocol 2: Cyclization of a Hydrazone Derivative to a Pyridotriazinone

This protocol is a representative example of how a hydrazone derived from this compound could be used in a cyclization reaction. The specific conditions are adapted from procedures for analogous compounds.[4]

Materials:

  • N-(2,6-difluorobenzoyl)hydrazone (synthesized as per Protocol 1 from a suitable keto-ester)

  • Acetic Anhydride

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: Place the synthesized hydrazone into a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add an excess of acetic anhydride to the flask to serve as both the solvent and the cyclizing agent.

  • Heating: Heat the mixture to reflux. The reaction progress should be monitored by TLC.

  • Cooling and Precipitation: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. The cyclized product may precipitate upon cooling.

  • Isolation: Pour the cooled reaction mixture into water to hydrolyze the excess acetic anhydride and precipitate the product. Collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure pyridotriazinone derivative.

Visualization of Reaction Pathway

G Conceptual Cyclization Pathway Reactants This compound + Keto-ester Hydrazone Intermediate Hydrazone Reactants->Hydrazone Condensation (Protocol 1) Cyclization Cyclization (Acetic Anhydride, Heat) Hydrazone->Cyclization Product Fused Heterocycle (e.g., Pyridotriazinone) Cyclization->Product

Caption: A logical diagram showing the progression from starting materials to a cyclized product.

Data Presentation

The following table summarizes representative yields for the synthesis of hydrazone derivatives from the closely related 2,5-difluorobenzohydrazide, which can serve as a benchmark for optimizing reactions with the 2,6-difluoro isomer.[9]

EntryAldehyde ReactantProduct CodeYield (%)
14-Fluorobenzaldehyde4d85
22-Fluorobenzaldehyde4e82
32,4-Difluorobenzaldehyde4f88
44-Chlorobenzaldehyde4g90
54-(Trifluoromethyl)benzaldehyde4h86

Data is for the synthesis of hydrazone derivatives from 2,5-difluorobenzohydrazide as reported in the literature and should be considered as a reference.[9]

References

2,6-Difluorobenzhydrazide: A Versatile Intermediate for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Difluorobenzhydrazide is a fluorinated aromatic carbohydrazide that serves as a valuable chemical intermediate in the synthesis of a wide range of biologically active molecules. The presence of the difluorophenyl moiety can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic and agrochemical agents. While direct research on this compound is limited, its structural similarity to the well-studied 2,6-difluorobenzamide provides a strong basis for its application in medicinal and agricultural chemistry.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of a 2,6-difluorobenzoic acid derivative, such as the corresponding methyl ester, with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard methods for the synthesis of benzhydrazides from their corresponding esters.

Materials:

  • Methyl 2,6-difluorobenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 2,6-difluorobenzoate (0.1 mol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.2 mol, 2 equivalents) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated solution into cold distilled water (200 mL) with vigorous stirring.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water (2 x 50 mL).

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

  • Dry the product in a vacuum oven at 50-60 °C.

Characterization Data (Expected):

PropertyValue
AppearanceWhite crystalline solid
Melting Point~160-165 °C (literature values for similar compounds)
IR (KBr, cm⁻¹)~3300 (N-H), ~1650 (C=O), ~1600, 1480 (C=C)
¹H NMR (DMSO-d₆, δ ppm)~10.0 (s, 1H, -CONH-), ~7.5 (m, 1H, Ar-H), ~7.2 (t, 2H, Ar-H), ~4.5 (s, 2H, -NH₂)

Application in the Synthesis of Bioactive Hydrazones

This compound is an excellent precursor for the synthesis of N'-substituted benzohydrazones. Hydrazones are a class of compounds known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The reaction involves the condensation of the hydrazide with an appropriate aldehyde or ketone.

Experimental Protocol: General Synthesis of N'-Aryl-2,6-difluorobenzohydrazones

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to yield the pure N'-aryl-2,6-difluorobenzohydrazone.

Potential Biological Applications

While specific biological data for derivatives of this compound are not extensively reported, the well-documented activities of the structurally similar 2,6-difluorobenzamides and other hydrazone compounds provide strong indications of their potential applications.

Antibacterial Activity (Hypothesized)

Derivatives of 2,6-difluorobenzamide are known to be potent inhibitors of the bacterial cell division protein FtsZ.[1][2][3][4] It is plausible that by replacing the amide with a hydrazone linkage, new compounds with similar or novel antibacterial mechanisms could be developed.

Table 1: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives (for reference)

CompoundTarget OrganismMIC (µg/mL)Reference
3-Chloroalkoxy-2,6-difluorobenzamideBacillus subtilis0.25-1[2]
3-Bromoalkoxy-2,6-difluorobenzamideBacillus subtilis0.25-1[2]
3-Alkyloxy-2,6-difluorobenzamideStaphylococcus aureus<10[2]

Signaling Pathway: FtsZ Inhibition by Benzamide Derivatives

The following diagram illustrates the established mechanism of action for 2,6-difluorobenzamide derivatives, which serves as a hypothetical model for potential derivatives of this compound.

FtsZ_Inhibition cluster_synthesis Drug Action Benzamide_Derivative 2,6-Difluorobenzamide Derivative FtsZ FtsZ Protein Benzamide_Derivative->FtsZ Binds to GTP binding site Polymerization FtsZ Polymerization Benzamide_Derivative->Polymerization Inhibits FtsZ->Polymerization Initiates GTP GTP GTP->FtsZ Activates Z_ring Z-ring Formation Polymerization->Z_ring Cell_Division Bacterial Cell Division Z_ring->Cell_Division Cell_Death Cell Death Z_ring->Cell_Death Blockage leads to

Caption: Hypothetical FtsZ inhibition pathway.

Antifungal Activity (Hypothesized)

Hydrazone derivatives have been reported to exhibit significant antifungal activity against various fungal strains.[5][6] The mechanism is often attributed to the disruption of the fungal cell membrane. It is hypothesized that hydrazones derived from this compound could show promising antifungal properties.

Table 2: General Antifungal Activity of Hydrazone Derivatives (for reference)

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
Pyridinylbenzaldehyde HydrazonesCandida species16-32[6]
Trihydroxybenzylidine HydrazonesCandida species8-16[6]

Experimental Workflow and Logic

The development of novel bioactive compounds from this compound follows a logical workflow from synthesis to biological evaluation.

Diagram: Drug Development Workflow

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Methyl 2,6-difluorobenzoate Intermediate This compound Start->Intermediate Hydrazine Hydrate Derivatives Hydrazone Derivatives Intermediate->Derivatives Aldehydes Aromatic Aldehydes/ Ketones Aldehydes->Derivatives Antibacterial Antibacterial Screening (e.g., MIC determination) Derivatives->Antibacterial Antifungal Antifungal Screening (e.g., MIC determination) Derivatives->Antifungal Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) Antibacterial->Mechanism Antifungal->Mechanism Toxicity Cytotoxicity Assays Mechanism->Toxicity

References

Reaction conditions and expected yield for 2,6-Difluorobenzhydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-Difluorobenzhydrazide, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocols outlined below are based on established methods for the synthesis of benzhydrazide derivatives.

Overview and Applications

This compound serves as a key building block in organic synthesis. The presence of the difluorophenyl moiety can impart unique properties to target molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. This intermediate is particularly relevant in the synthesis of enzyme inhibitors, antifungal agents, and other biologically active compounds.

Synthetic Pathways

There are two primary and reliable methods for the synthesis of this compound:

  • From 2,6-Difluorobenzoyl Chloride and Hydrazine Hydrate: This is a rapid and high-yielding method involving the acylation of hydrazine with an acid chloride.

  • From Methyl 2,6-Difluorobenzoate and Hydrazine Hydrate: This method involves the nucleophilic acyl substitution of a methyl ester with hydrazine and is also known for its high efficiency.

The choice of method may depend on the availability of the starting materials.

Data Summary

The following tables summarize the reactants, reaction conditions, and expected yields for the two primary synthetic routes to this compound.

Table 1: Synthesis from 2,6-Difluorobenzoyl Chloride

ParameterValue
Reactants
2,6-Difluorobenzoyl Chloride1.0 eq
Hydrazine Monohydrate2.0 eq
SolventTetrahydrofuran (THF)
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time1 - 2 hours
Expected Yield
Yield> 95%

Table 2: Synthesis from Methyl 2,6-Difluorobenzoate

ParameterValue
Reactants
Methyl 2,6-Difluorobenzoate1.0 eq
Hydrazine Hydrate3.0 eq
SolventEthanol
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Reaction Time4 - 6 hours
Expected Yield
Yield> 95%

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Difluorobenzoyl Chloride

This protocol is adapted from general procedures for the synthesis of hydrazides from acid chlorides.

Materials:

  • 2,6-Difluorobenzoyl Chloride

  • Hydrazine Monohydrate

  • Tetrahydrofuran (THF), anhydrous

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine monohydrate (2.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 2,6-difluorobenzoyl chloride (1.0 eq) in anhydrous THF to the hydrazine solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is triturated with cold distilled water to precipitate the product.

  • Collect the white solid by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound from Methyl 2,6-Difluorobenzoate

This protocol is based on the general method of preparing hydrazides from methyl esters.

Materials:

  • Methyl 2,6-Difluorobenzoate

  • Hydrazine Hydrate (95-98%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add methyl 2,6-difluorobenzoate (1.0 eq) and ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • The precipitated product is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield this compound as a white crystalline solid.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound from a starting ester.

experimental_workflow start Start reactants Combine Methyl 2,6-Difluorobenzoate, Hydrazine Hydrate, and Ethanol start->reactants reflux Reflux Reaction Mixture (4-6 hours) reactants->reflux Heat cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter Precipitate Forms wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product This compound (White Solid) dry->product

Caption: Workflow for this compound Synthesis.

Application Notes and Protocols for the Characterization of 2,6-Difluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzhydrazide is a chemical intermediate of interest in the pharmaceutical and agrochemical industries. As with any compound intended for these applications, thorough analytical characterization is crucial to ensure its identity, purity, and stability. This document provides a comprehensive overview of the key analytical methods and detailed protocols for the characterization of this compound. The following sections detail the application of chromatographic, spectroscopic, and thermal analysis techniques.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile and thermally labile compounds, while Gas Chromatography (GC) can be employed for volatile impurities or after suitable derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reverse-phase method is typically suitable for this type of aromatic compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a small amount of acid, such as 0.1% formic acid, to improve peak shape. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase to prepare a 100 µg/mL stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Data Analysis: Identify the this compound peak by comparing its retention time with that of the standard. Quantify the analyte using a calibration curve generated from the peak areas of the standard solutions.

Quantitative Data Summary: HPLC

ParameterExpected Value
Retention Time 3 - 7 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Note: These are typical values and may vary depending on the specific instrumentation and conditions.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Solution Preparation Injection Inject Sample Sample->Injection Separation Chromatographic Separation Injection->Separation Mobile Phase Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. ¹H NMR and ¹³C NMR are fundamental for confirming the presence of the aromatic ring, the hydrazide moiety, and the fluorine substituents.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

    • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, use proton decoupling, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Expected NMR Data Summary

¹H NMR (DMSO-d₆) Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.0 - 7.6Multiplet3H
NH~9.5Singlet (broad)1H
NH₂~4.5Singlet (broad)2H
¹³C NMR (DMSO-d₆) Expected Chemical Shift (ppm) Note
C=O160 - 170Carbonyl carbon
C-F155 - 165Doublet (¹JCF)
Aromatic C-H110 - 135
Aromatic C (quaternary)115 - 125Triplet (²JCF)
Note: These are estimated chemical shifts and coupling patterns. Actual values may vary.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Analysis

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected IR Data Summary

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (NH₂)3200 - 3400
N-H stretch (amide)3100 - 3300
C=O stretch (amide I)1640 - 1680
N-H bend (amide II)1550 - 1620
C-F stretch1100 - 1300
Aromatic C=C stretch1450 - 1600
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the molecular weight from the [M+H]⁺ or [M+Na]⁺ ion. Analyze the fragmentation pattern to support the proposed structure.

Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₇H₆F₂N₂O
Molecular Weight 172.14 g/mol
[M+H]⁺ m/z 173.05
[M+Na]⁺ m/z 195.03

General Workflow for Spectroscopic Analysis

Spectro_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are important for determining the melting point, thermal stability, and decomposition profile of this compound.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its melting point (e.g., 25 °C to 250 °C) at a heating rate of 10 °C/min.

    • Determine the melting point from the onset or peak of the endothermic event.

  • TGA Analysis:

    • Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

    • Record the weight loss as a function of temperature to determine the decomposition temperature and profile.

Expected Thermal Analysis Data

Technique Parameter Expected Value
DSC Melting Point (Onset)160 - 180 °C
TGA Decomposition Temperature (Onset)> 180 °C
Note: These are estimated values and should be confirmed experimentally.

Workflow for Thermal Analysis

Thermal_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Output Sample Weigh Sample (2-5 mg) DSC DSC Instrument Sample->DSC TGA TGA Instrument Sample->TGA DSC_Curve DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Curve TGA_Curve TGA Thermogram (Weight % vs. Temp) TGA->TGA_Curve MeltingPoint Melting Point DSC_Curve->MeltingPoint Decomposition Decomposition Profile TGA_Curve->Decomposition

Caption: Workflow for thermal analysis of this compound.

Disclaimer

The quantitative data and expected values presented in this document are for illustrative purposes and are based on the analysis of structurally similar compounds. Actual experimental results may vary. It is essential to perform these analyses and validate the methods for the specific grade of this compound being used.

Application Note: 1H and 13C NMR Spectral Analysis of 2,6-Difluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2,6-Difluorobenzhydrazide. Due to the absence of publicly available experimental spectra for this specific compound, this note presents a predicted spectral dataset based on the analysis of structurally similar molecules. The provided methodologies and expected spectral data serve as a valuable resource for the characterization of this compound and its analogues in research and drug development settings.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug design due to the prevalence of the benzhydrazide moiety in various pharmacologically active agents and the influence of fluorine substitution on molecular properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such organic molecules. This application note details the predicted ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for experimental data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2,6-difluorobenzamide and other substituted benzhydrazides.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
1~10.0 - 10.5Singlet (broad)-1H-NH-
2~7.5 - 7.7Multiplet-1HAr-H (H4)
3~7.1 - 7.3Triplet of doubletsJ(H,F) ≈ 8-10, J(H,H) ≈ 8-92HAr-H (H3, H5)
4~4.5 - 5.0Singlet (broad)-2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~162 - 165C=O
2~158 - 161 (d, ¹J(C,F) ≈ 250 Hz)C2, C6
3~131 - 133 (t, ³J(C,F) ≈ 10 Hz)C4
4~115 - 118 (t, ²J(C,F) ≈ 20-25 Hz)C1
5~112 - 114 (d, ²J(C,F) ≈ 20 Hz)C3, C5

Experimental Protocols

This section outlines a general procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (≥99.8% D)

    • High-precision 5 mm NMR tubes

    • Pasteur pipette

    • Vortex mixer

  • Procedure:

    • Accurately weigh the required amount of this compound and transfer it into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse (zg30)

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Spectral Width: 0-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

    • Transmitter Frequency Offset (o1p): Centered in the aromatic region (~6-8 ppm)

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Spectral Width: 0-200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, depending on concentration and desired signal-to-noise ratio)

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-50 mg transfer Filter and Transfer to NMR Tube dissolve->transfer ~0.6 mL load_sample Load Sample into Spectrometer transfer->load_sample setup Set Acquisition Parameters load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate Spectrum ft->phase_cal analyze Integrate and Assign Peaks phase_cal->analyze final_data final_data analyze->final_data Final Spectral Data logical_relationships cluster_structure Molecular Structure cluster_nmr NMR Spectral Features mol This compound aromatic_ring 2,6-Difluoro- substituted Benzene Ring mol->aromatic_ring hydrazide_moiety Hydrazide Group (-CONHNH2) mol->hydrazide_moiety h1_spectrum 1H NMR Spectrum aromatic_ring->h1_spectrum Aromatic Protons (Multiplet, Triplet of Doublets) c13_spectrum 13C NMR Spectrum aromatic_ring->c13_spectrum Aromatic Carbons (C-F Coupling) hydrazide_moiety->h1_spectrum NH and NH2 Protons (Broad Singlets) hydrazide_moiety->c13_spectrum Carbonyl Carbon structural_elucidation structural_elucidation h1_spectrum->structural_elucidation Structural Elucidation c13_spectrum->structural_elucidation

Application Notes and Protocols for the X-ray Crystallography of 2,6-Difluorobenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, X-ray crystallographic analysis, and potential biological applications of 2,6-difluorobenzhydrazide derivatives. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and drug discovery.

Introduction

This compound derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of the 2,6-difluorophenyl motif can enhance metabolic stability and binding affinity to biological targets. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional atomic arrangement of these molecules, providing critical insights into their structure-activity relationships (SAR). This document outlines the protocols for the synthesis and single-crystal X-ray diffraction of these derivatives and presents a comparative analysis of their crystallographic data.

Biological Context: Inhibition of FtsZ

Several 2,6-difluorobenzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual lysis of the bacterial cell. This mechanism of action makes FtsZ an attractive target for the development of novel antibacterial agents.

Below is a diagram illustrating the FtsZ signaling pathway and the point of inhibition by small molecules like this compound derivatives.

FtsZ_Inhibition_Pathway FtsZ Polymerization and Inhibition Pathway cluster_0 FtsZ Polymerization cluster_1 Inhibition FtsZ_monomers FtsZ Monomers GTP_binding GTP Binding FtsZ_monomers->GTP_binding GTP FtsZ_GTP FtsZ-GTP Complex GTP_binding->FtsZ_GTP Protofilament_formation Protofilament Formation FtsZ_GTP->Protofilament_formation Inhibition_point Inhibition of Polymerization FtsZ_GTP->Inhibition_point Z_ring Z-ring Assembly Protofilament_formation->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division Inhibitor This compound Derivative Inhibitor->Inhibition_point

Caption: FtsZ polymerization pathway and its inhibition.

Experimental Protocols

General Synthesis of N'-Substituted-2,6-difluorobenzhydrazide Derivatives

This protocol describes a general method for the synthesis of Schiff bases derived from this compound.

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Absolute ethanol or methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • Add the substituted aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain pure crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Protocol

This protocol outlines the general steps for the crystallographic analysis of this compound derivatives.

Workflow Diagram:

Xray_Workflow Single-Crystal X-ray Diffraction Workflow Crystal_Selection Crystal Selection Mounting Mounting on Diffractometer Crystal_Selection->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing (Integration, Scaling, Absorption Correction) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares on F^2) Structure_Solution->Structure_Refinement Validation Validation and Analysis Structure_Refinement->Validation CIF_Generation CIF File Generation Validation->CIF_Generation

Caption: Experimental workflow for X-ray crystallography.

Procedure:

  • Crystal Selection and Mounting:

    • Select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

    • Use a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the reflections.

    • Scale the data and apply an absorption correction.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms may be located in the difference Fourier map and refined freely or placed in calculated positions and refined using a riding model.[1]

  • Validation:

    • Validate the final crystal structure using software such as PLATON or CheckCIF.

    • Analyze the geometric parameters, including bond lengths, bond angles, and torsion angles.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for selected this compound and related derivatives.

Table 1: Crystal Data and Structure Refinement Details

ParameterN′-(2,6-Difluorobenzylidene)pyridine-4-carbohydrazide[1]N,N′-carbonylbis(2,6-difluorobenzamide)[2]
Chemical FormulaC₁₃H₉F₂N₃OC₁₅H₈F₄N₂O₃
Formula Weight ( g/mol )261.23356.24
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)6.8462(1)11.2759(7)
b (Å)24.7903(5)9.0182(5)
c (Å)8.3719(1)14.2235(8)
α (°)9090
β (°)125.249(1)93.834(2)
γ (°)9090
Volume (ų)1160.36(3)1443.13(15)
Z44
Temperature (K)100273.15
RadiationMo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
R₁ [I > 2σ(I)]Not specified0.0391
wR₂ (all data)Not specified0.1067

Table 2: Selected Bond Lengths (Å)

BondN′-(2,6-Difluorobenzylidene)pyridine-4-carbohydrazide[1]N,N′-carbonylbis(2,6-difluorobenzamide)[2]
C=O1.228(2)1.215(2), 1.218(2)
C-N (amide)1.351(2)1.385(2), 1.388(2)
N-N1.380(2)-
C=N (imine)1.281(2)-

Table 3: Selected Hydrogen Bond Geometry (Å, °)

D-H···Ad(H···A)d(D···A)∠(DHA)Compound
N2-H1N2···O11.95(2)2.819(2)168(2)N′-(2,6-Difluorobenzylidene)pyridine-4-carbohydrazide[1]
C1-H1A···F12.483.374(2)161N′-(2,6-Difluorobenzylidene)pyridine-4-carbohydrazide[1]
N2-H2···O12.072.926(2)167N,N′-carbonylbis(2,6-difluorobenzamide)[2]
C12-H12···F22.463.383(3)168N,N′-carbonylbis(2,6-difluorobenzamide)[2]

(D = donor atom, A = acceptor atom)

Conclusion

The synthesis and X-ray crystallographic analysis of this compound derivatives provide invaluable data for understanding their chemical properties and biological activities. The detailed protocols and comparative crystallographic data presented in these application notes serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents, particularly those targeting bacterial cell division. The structural insights gained from these studies are crucial for the rational design of more potent and selective inhibitors.

References

Synthesis of Hydrazones from 2,6-Difluorobenzhydrazide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of hydrazone derivatives starting from 2,6-difluorobenzhydrazide. Hydrazones are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, including antimicrobial and anticancer research. The presence of the 2,6-difluoro substitution on the benzene ring can significantly influence the biological activity of the resulting hydrazones.

Introduction

Hydrazones are characterized by the presence of a >C=N-NH-C(=O)- functional group. They are typically synthesized through a condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone). This reaction is generally straightforward and allows for the creation of a diverse library of compounds by varying the carbonyl reactant. The resulting N'-substituted-2,6-difluorobenzohydrazides are of interest for their potential pharmacological activities.

General Reaction Scheme

The synthesis of hydrazones from this compound follows the general reaction scheme illustrated below:

G reactant1 This compound product N'-Substituted-2,6-difluorobenzohydrazide reactant1->product + reactant2 Aldehyde or Ketone (R1, R2) reactant2->product catalyst Catalyst (e.g., Acetic Acid) catalyst->product solvent Solvent (e.g., Ethanol) solvent->product

Caption: General reaction for the synthesis of hydrazones.

Experimental Protocol

This protocol describes a general method for the synthesis of N'-(substituted-benzylidene)-2,6-difluorobenzohydrazides.

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehydes/ketones

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable volume of absolute ethanol.

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount (1.0 equivalent) of the desired aldehyde or ketone.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: Equip the flask with a condenser and reflux the reaction mixture with continuous stirring for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: After completion of the reaction, cool the mixture to room temperature. The solid hydrazone product will often precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure hydrazone derivative.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Characterize the final product using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Data Presentation

The following tables summarize typical characterization data for a selection of synthesized N'-(substituted-benzylidene)-2,6-difluorobenzohydrazides.

Table 1: Physicochemical Data of Synthesized Hydrazones

Compound IDSubstituted Aldehyde/KetoneMolecular FormulaYield (%)Melting Point (°C)
1a BenzaldehydeC₁₄H₁₀F₂N₂O82205-208
1b 2,6-DifluorobenzaldehydeC₁₄H₈F₄N₂O68214-221
1c 4-NitrobenzaldehydeC₁₄H₉F₂N₃O₃74235-238
1d 2,3-DihydroxybenzaldehydeC₁₄H₁₀F₂N₂O₃70143-149

Table 2: Spectroscopic Data of Synthesized Hydrazones

Compound IDIR (KBr, cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)
1a 3365 (N-H), 1678 (C=O), 1634 (C=N)12.25 (s, 1H, -NH-), 8.92 (s, 1H, -CH=N-), 7.40-7.90 (m, 8H, Ar-H)
1b -11.70, 11.39 (s, 1H, -NH-), 8.36 (s, 1H, -CH=N-), 7.14-7.49 (m, 6H, Ar-H)
1c -11.87, 11.61 (s, 1H, -NH-), 8.26, 7.99 (s, 1H, -CH=N-), 7.18-8.28 (m, 7H, Ar-H)
1d -11.79, 11.27 (s, 1H, -NH-), 9.19 (bs, 2H, -OH), 8.35, 8.21 (s, 1H, -CH=N-), 6.70-7.49 (m, 6H, Ar-H)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of hydrazones from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start Start: this compound + Aldehyde/Ketone dissolve Dissolve in Ethanol start->dissolve add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux (2-6 h) add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize dry Dry under Vacuum recrystallize->dry characterize Melting Point, IR, NMR, MS dry->characterize

Caption: Workflow for hydrazone synthesis and characterization.

Potential Applications and Signaling Pathways

Hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[1][2][3] The mechanism of action for many hydrazones involves their ability to chelate metal ions or interact with various biological targets. For instance, some hydrazones have been shown to inhibit enzymes like monoamine oxidase (MAO), which is relevant for antidepressant activity.[2]

While specific signaling pathways for hydrazones derived from this compound are not yet extensively elucidated in the literature, the general mechanisms of action for hydrazones provide a starting point for investigation. For example, in the context of anticancer activity, some hydrazones are proposed to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, through iron chelation.[1]

The following diagram illustrates a generalized potential mechanism of action for hydrazone-based therapeutic agents.

G hydrazone Hydrazone Derivative target Biological Target (e.g., Enzyme, Receptor) hydrazone->target Interaction (e.g., Inhibition, Binding) pathway Signaling Pathway target->pathway Modulation response Cellular Response (e.g., Apoptosis, Growth Inhibition) pathway->response Leads to

Caption: Potential mechanism of action for hydrazone derivatives.

Further research is required to delineate the specific signaling pathways modulated by hydrazones synthesized from this compound to fully understand their therapeutic potential.

References

Application Notes and Protocols for the Use of 2,6-Difluorobenzhydrazide in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-Difluorobenzhydrazide as a key building block in the synthesis of novel hydrazone derivatives with potential anti-cancer activity. The protocols outlined below are based on established methodologies for the synthesis, characterization, and in vitro evaluation of hydrazone-based anti-cancer agents.

Introduction

The hydrazone scaffold (-CO-NH-N=CH-) is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer properties. Derivatives of this compound, which combine the structural features of a difluorinated benzene ring with a hydrazone linker, are of significant interest for the development of new therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability of the compounds. This document details the synthetic route to create a library of 2,6-Difluorobenzoylhydrazone derivatives and the subsequent protocols for evaluating their cytotoxic effects against various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity of Hydrazone Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various hydrazone derivatives against a panel of human cancer cell lines, demonstrating the potential anti-proliferative activity of this class of compounds. While specific data for this compound derivatives is emerging, the data presented for analogous compounds provide a benchmark for expected potency.

Table 1: IC50 Values of Representative Hydrazone Derivatives Against Human Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference Compound
Hydrazide-hydrazone derivativePC-3 (Prostate)1.32Paclitaxel
Hydrazide-hydrazone derivativeMCF-7 (Breast)2.99Paclitaxel
Hydrazide-hydrazone derivativeHT-29 (Colon)1.71Paclitaxel
Quinoline-based dihydrazoneBGC-823 (Gastric)7.01 - 34.325-FU
Quinoline-based dihydrazoneBEL-7402 (Hepatoma)7.01 - 34.325-FU
Quinoline-based dihydrazoneMCF-7 (Breast)7.0165-FU
Quinoline-based dihydrazoneA549 (Lung)7.01 - 34.325-FU
Quinoline Hydrazide-hydrazoneSH-SY5Y (Neuroblastoma)2.9 - 5.7-
Quinoline Hydrazide-hydrazoneKelly (Neuroblastoma)1.3 - 2.4-
Quinoline Hydrazide-hydrazoneMCF-7 (Breast)>25 - 14.1-
Quinoline Hydrazide-hydrazoneMDA-MB-231 (Breast)18.8-

Data compiled from various sources on hydrazone derivatives.[1][2][3][4]

Experimental Protocols

Protocol 1: General Synthesis of N'-Aryl-2,6-Difluorobenzoylhydrazones

This protocol describes a general method for the synthesis of a library of N'-Aryl-2,6-Difluorobenzoylhydrazone derivatives through the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming.

  • To this solution, add 1.1 equivalents of the desired substituted aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold distilled water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified N'-Aryl-2,6-Difluorobenzoylhydrazone.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification This compound This compound Condensation Condensation This compound->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Condensation Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst)->Condensation Reflux (4-6h) Reflux (4-6h) Reflux (4-6h)->Condensation Precipitation in Water Precipitation in Water Filtration Filtration Precipitation in Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product N'-Aryl-2,6-Difluorobenzoylhydrazone Recrystallization->Product Condensation->Precipitation in Water

Caption: General workflow for the synthesis of N'-Aryl-2,6-Difluorobenzoylhydrazones.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for determining the cytotoxic effects of the synthesized 2,6-Difluorobenzoylhydrazone derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized 2,6-Difluorobenzoylhydrazone derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding End End Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis Data_Analysis->End

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Potential Signaling Pathways

Hydrazone derivatives have been reported to induce cancer cell death through various mechanisms, primarily by triggering apoptosis and causing cell cycle arrest. While the specific targets of 2,6-Difluorobenzoylhydrazones are yet to be fully elucidated, the following diagram illustrates a generalized signaling pathway for apoptosis that may be activated by these compounds.

G Drug 2,6-Difluorobenzoylhydrazone Derivative Cellular_Stress Cellular Stress Drug->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: A potential apoptotic signaling pathway induced by hydrazone derivatives.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific compounds and cell lines. All experiments should be conducted in accordance with institutional safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,6-Difluorobenzhydrazide, particularly in addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and direct method for synthesizing this compound is through the reaction of a 2,6-difluorobenzoyl derivative with hydrazine. The two primary variations of this approach are:

  • From 2,6-Difluorobenzoyl Chloride: This method involves the reaction of 2,6-difluorobenzoyl chloride with hydrazine hydrate. It is often a rapid and efficient reaction.

  • From an Ester of 2,6-Difluorobenzoic Acid: This route uses an ester, such as methyl 2,6-difluorobenzoate, which is reacted with hydrazine hydrate, typically under reflux. This method is also widely used and effective.

A less direct route involves the synthesis of 2,6-difluorobenzamide, which can then be converted to the desired hydrazide, though this is a multi-step process.

Q2: What are the potential side reactions that can lead to low yield?

A2: Several side reactions can diminish the yield of this compound. These include:

  • Formation of 1,2-bis(2,6-difluorobenzoyl)hydrazine: If the reaction conditions are not carefully controlled, the initially formed this compound can react with a second molecule of the 2,6-difluorobenzoyl starting material.

  • Hydrolysis of the Starting Material: The presence of excess water, especially at elevated temperatures, can lead to the hydrolysis of 2,6-difluorobenzoyl chloride or the methyl ester back to 2,6-difluorobenzoic acid.

  • Reaction with Solvent: Certain solvents may react with the starting materials or intermediates under the reaction conditions.

  • Decomposition of Hydrazine: Hydrazine can decompose at high temperatures, reducing its availability for the main reaction.

Q3: How can I purify the crude this compound?

A3: Purification of the final product is crucial for obtaining accurate characterization and for use in subsequent applications. Common purification techniques include:

  • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent or solvent system should be chosen in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed to separate the desired product from impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor Quality of Starting Materials - Ensure 2,6-difluorobenzoic acid, its derivatives, and hydrazine hydrate are of high purity. - Use freshly opened or properly stored reagents to avoid degradation or moisture absorption.
Incomplete Reaction - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature, but be mindful of potential side reactions and the boiling points of your solvent and reagents. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal Molar Ratio of Reactants - An excess of hydrazine hydrate is often used to drive the reaction to completion and minimize the formation of the di-acylated byproduct. A molar ratio of 1:3 to 1:5 (ester/acyl chloride to hydrazine hydrate) is a good starting point.
Moisture in the Reaction - Use anhydrous solvents, especially when working with the highly moisture-sensitive 2,6-difluorobenzoyl chloride. - Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Lost During Work-up - Optimize the extraction and washing steps to minimize product loss. - If the product is water-soluble, consider back-extraction of the aqueous layers. - Ensure the pH is appropriate during aqueous work-up to minimize the solubility of the product.
Issue 2: Presence of Impurities in the Final Product

Possible Causes and Solutions

Impurity Identification Troubleshooting Steps
Unreacted Starting Material Can be identified by TLC or NMR spectroscopy.- Drive the reaction to completion by increasing reaction time or temperature. - Optimize the purification process (recrystallization or column chromatography) to remove the starting material.
1,2-bis(2,6-difluorobenzoyl)hydrazine Will have a different Rf value on TLC and distinct signals in the NMR spectrum compared to the desired product.- Use a larger excess of hydrazine hydrate. - Add the 2,6-difluorobenzoyl chloride or ester slowly to the hydrazine solution to maintain a high local concentration of hydrazine.
2,6-Difluorobenzoic acid Can be detected by a broad peak in the NMR spectrum and can be identified by its different solubility properties.- Minimize water in the reaction. - Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) during work-up to remove the acidic impurity.

Experimental Protocols

Synthesis of this compound from Methyl 2,6-Difluorobenzoate

Materials:

  • Methyl 2,6-difluorobenzoate

  • Hydrazine hydrate (85% or higher)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,6-difluorobenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold ethanol or water to remove excess hydrazine hydrate and other impurities.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Dry the purified this compound in a vacuum oven.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield of this compound. Please note that this data is for demonstrative purposes and actual results may vary.

Entry Starting Material Hydrazine Hydrate (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1Methyl 2,6-difluorobenzoate3EthanolReflux (78)475
2Methyl 2,6-difluorobenzoate5EthanolReflux (78)888
32,6-Difluorobenzoyl chloride3Dichloromethane25292
42,6-Difluorobenzoyl chloride2Dichloromethane25285 (with di-acylated byproduct)
5Methyl 2,6-difluorobenzoate5Water1001265

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve Methyl 2,6-Difluorobenzoate in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4-8h add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete concentrate Concentrate in Vacuo cool->concentrate filter Filter Precipitate concentrate->filter wash Wash with Cold Ethanol/Water filter->wash purify Recrystallize wash->purify dry Dry Product purify->dry end End dry->end

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup impure_reagents Use High Purity Reagents check_reagents->impure_reagents Impurities Found incomplete_reaction Increase Time/ Temperature check_conditions->incomplete_reaction Incomplete wrong_ratio Optimize Molar Ratio check_conditions->wrong_ratio Suboptimal moisture Use Anhydrous Conditions check_conditions->moisture Moisture Present product_loss Optimize Extraction/ Washing check_workup->product_loss Loss Detected

Caption: Troubleshooting Logic for Low Yield of this compound.

Common side reactions in the synthesis of 2,6-Difluorobenzhydrazide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluorobenzhydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common laboratory synthesis of this compound involves the reaction of an activated derivative of 2,6-difluorobenzoic acid with hydrazine hydrate. The two primary routes are:

  • From Methyl 2,6-Difluorobenzoate: This involves the nucleophilic acyl substitution of the methoxy group from methyl 2,6-difluorobenzoate with hydrazine. This is often the preferred method due to the relatively mild reaction conditions.

  • From 2,6-Difluorobenzoyl Chloride: This method involves reacting the highly reactive 2,6-difluorobenzoyl chloride with hydrazine. While this reaction is typically fast, it can be more prone to side reactions if not carefully controlled.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: The primary side reactions encountered are:

  • Formation of 1,2-bis(2,6-difluorobenzoyl)hydrazine: This occurs when two molecules of the 2,6-difluorobenzoyl donor (ester or acid chloride) react with one molecule of hydrazine.

  • Hydrolysis of the starting material or product: If water is present, especially at elevated temperatures, the starting ester or the product hydrazide can hydrolyze back to 2,6-difluorobenzoic acid.

  • Incomplete reaction: The reaction may not go to completion, leaving unreacted starting materials.

  • Formation of hydrazones: If any aldehyde or ketone impurities are present in the reactants or solvent, they can react with the hydrazine or the product to form hydrazones.

Q3: How can I minimize the formation of the 1,2-bis(2,6-difluorobenzoyl)hydrazine byproduct?

A3: To minimize the formation of the di-acylated byproduct, a molar excess of hydrazine hydrate should be used. This ensures that the electrophilic acyl donor is more likely to react with a fresh molecule of hydrazine rather than the already formed this compound. A typical molar ratio of hydrazine hydrate to the ester is 3:1 or higher.

Q4: What is the role of temperature in the synthesis, and what is the optimal temperature range?

A4: Temperature plays a crucial role in balancing the reaction rate and minimizing side reactions.

  • When starting from methyl 2,6-difluorobenzoate , the reaction is typically carried out at reflux in a solvent like ethanol or methanol. The optimal temperature will depend on the solvent's boiling point.

  • When using 2,6-difluorobenzoyl chloride , the reaction is highly exothermic and should be performed at a low temperature (e.g., 0-5 °C) with slow, controlled addition of the acid chloride to the hydrazine solution to prevent overheating and the formation of byproducts.

Q5: How do I remove unreacted starting materials and the common side products?

A5: Purification is typically achieved through recrystallization.

  • Unreacted methyl 2,6-difluorobenzoate is generally more soluble in organic solvents than the hydrazide product and can be removed with the mother liquor.

  • 1,2-bis(2,6-difluorobenzoyl)hydrazine is less soluble than the desired product in many solvents and may precipitate out. Careful selection of the recrystallization solvent is key.

  • 2,6-Difluorobenzoic acid can be removed by a mild basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup, as it will form a water-soluble salt.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction. 2. Excessive formation of 1,2-bis(2,6-difluorobenzoyl)hydrazine. 3. Hydrolysis of the product during workup or reaction.1. Increase reaction time or temperature moderately. Ensure proper mixing. 2. Increase the molar excess of hydrazine hydrate. 3. Use anhydrous solvents and avoid excessive heating during workup.
Product is Contaminated with a Less Polar Impurity (by TLC) This is likely unreacted methyl 2,6-difluorobenzoate.Improve the purification process, for example, by performing a second recrystallization or using column chromatography.
Product is Contaminated with a Very Insoluble White Solid This is likely the 1,2-bis(2,6-difluorobenzoyl)hydrazine byproduct.Filter the hot reaction mixture to remove the insoluble byproduct before cooling to crystallize the desired product. Alternatively, choose a recrystallization solvent in which the byproduct has very low solubility.
Product has an Acidic pH and is Contaminated The product is likely contaminated with 2,6-difluorobenzoic acid due to hydrolysis.During the workup, dissolve the crude product in an organic solvent and wash with a dilute aqueous solution of sodium bicarbonate to remove the acidic impurity.
Yellowing of the Product This could be due to the formation of colored impurities, possibly from the degradation of hydrazine or the presence of trace impurities in the starting materials.Use high-purity starting materials and solvents. Consider treating the crude product with activated carbon during recrystallization.

Experimental Protocols

Synthesis of this compound from Methyl 2,6-Difluorobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,6-difluorobenzoate (1 equivalent) in ethanol (10 mL per gram of ester).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualizing Reaction Pathways

Synthesis_of_2_6_Difluorobenzhydrazide start Methyl 2,6-Difluorobenzoate product This compound start->product + Hydrazine side_product 1,2-bis(2,6-difluorobenzoyl)hydrazine start->side_product + Hydrazine (insufficient) hydrazine Hydrazine Hydrate (excess) product->side_product + Methyl 2,6-Difluorobenzoate

Caption: Main synthesis pathway and a key side reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_hydrazine Check Molar Ratio of Hydrazine start->check_hydrazine increase_hydrazine Increase Hydrazine Excess check_hydrazine->increase_hydrazine < 3 eq. check_reaction_time Check Reaction Time/Temp check_hydrazine->check_reaction_time >= 3 eq. increase_hydrazine->check_reaction_time increase_time_temp Increase Time/Temp check_reaction_time->increase_time_temp Incomplete check_purity Analyze Purity (TLC/NMR) check_reaction_time->check_purity Complete increase_time_temp->check_purity recrystallize Recrystallize check_purity->recrystallize Non-acidic Impurities base_wash Perform Mild Base Wash check_purity->base_wash Acidic Impurities end Pure Product recrystallize->end base_wash->recrystallize

Caption: A logical workflow for troubleshooting common issues.

Purification challenges and solutions for 2,6-Difluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the purification of 2,6-Difluorobenzhydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically originate from its synthesis, which commonly involves the hydrazinolysis of a 2,6-difluorobenzoic acid ester (e.g., methyl 2,6-difluorobenzoate). The most probable impurities are:

  • Unreacted Starting Materials: Residual methyl 2,6-difluorobenzoate or the parent 2,6-difluorobenzoic acid.

  • Excess Reagents: Hydrazine hydrate, which is often used in excess to drive the reaction to completion.[1]

  • Side-Products: N,N'-bis(2,6-difluorobenzoyl)hydrazine, which can form if one molecule of hydrazine reacts with two molecules of the ester.

  • Solvents: Residual solvents from the reaction, such as ethanol or methanol.[1]

Q2: What is the recommended primary method for purifying this compound?

A2: Recrystallization is the most common, efficient, and cost-effective method for purifying solid benzohydrazide derivatives.[2] Ethanol is a frequently recommended solvent for compounds of this class.[2][3] The goal is to find a solvent that dissolves the crude product when hot but has low solubility for it when cold, leaving impurities dissolved in the cold solvent (mother liquor).[4]

Q3: How do I select the best solvent for recrystallization?

A3: A small-scale solvent screen is the best approach. In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethanol/water or hexane/ethyl acetate) at room temperature and at their boiling points.[4][5] An ideal solvent will dissolve the compound completely when hot and result in the formation of well-defined crystals upon slow cooling.[4]

Q4: My product is not crystallizing from the solution upon cooling. What should I do?

A4: Failure to crystallize is often due to either using too much solvent or the solution being supersaturated. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the solution's surface to create nucleation sites.[4]

  • Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution to initiate crystal growth.

  • Reduce Volume: Carefully evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.

  • Cool Further: Use an ice bath or refrigerate the solution to further decrease the product's solubility.

Q5: When is column chromatography recommended for purification?

A5: Column chromatography should be considered when recrystallization fails to remove impurities effectively, especially if the impurities have similar solubility profiles to the desired product. It is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[2] For benzohydrazide derivatives, silica gel is a common stationary phase, and a mobile phase consisting of a hexane/ethyl acetate or chloroform/ethanol gradient can be effective.[2][6]

Q6: What are the recommended Thin Layer Chromatography (TLC) conditions to monitor purity?

A6: TLC is an essential tool for assessing purity and monitoring the progress of a purification process.[2] For an aromatic hydrazide like this compound, a good starting point for the mobile phase (eluent) is a mixture of a non-polar and a polar solvent, such as 8:2 or 7:3 hexane:ethyl acetate.[7] The spots can be visualized under a UV lamp at 254 nm, where aromatic compounds typically appear as dark spots on a fluorescent background.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[4]2. The compound is too soluble in the chosen solvent, even at low temperatures.3. Premature crystallization occurred during a hot filtration step.1. Concentrate the mother liquor by evaporation and cool again to recover more product.2. Re-evaluate your choice of solvent. Try a less polar solvent or a mixed-solvent system.[5]3. Ensure the filtration funnel and receiving flask are pre-heated before filtering the hot solution.[4]
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. High concentration of impurities depressing the melting point.1. Choose a solvent with a lower boiling point.2. Re-heat the solution to re-dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly (e.g., by placing the flask in an insulated container).[4]3. Perform a preliminary purification step, such as a wash or a quick filtration through a small plug of silica gel.
Streaking or Tailing on TLC Plate 1. The sample is too concentrated.2. The compound is highly polar and interacting strongly with the acidic silica gel.3. The presence of acidic or basic impurities.1. Dilute the sample before spotting it on the TLC plate.[8]2. Add a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve spot shape.[9]3. Consider an initial acid-base extraction or wash to remove these impurities before analysis.
Product is Colored (e.g., Yellow or Brown) 1. Presence of colored, high molecular weight by-products.2. Thermal degradation of the sample.1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[2]2. Avoid unnecessarily high temperatures during synthesis and purification.

Quantitative Data Summary

The following table presents illustrative data on the purity of this compound achieved through different purification methods. Note: This is example data for comparative purposes.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldNotes
Single Recrystallization (Ethanol) 92.5%98.5%80-90%Effective for removing most common impurities.[2]
Single Recrystallization (Isopropanol) 92.5%98.2%85-95%Slightly higher yield but marginally lower purity compared to ethanol in this example.
Acid-Base Wash followed by Recrystallization 88.0% (with 4% acidic impurity)99.2%75-85%Highly effective if significant acidic impurities (e.g., 2,6-difluorobenzoic acid) are present.
Silica Gel Column Chromatography 85.0%>99.5%60-75%Best for achieving very high purity or for separating complex impurity profiles, but with lower yield.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Well-formed crystals should appear.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. A solvent system (e.g., 7:3 Hexane:Ethyl Acetate) that gives a retention factor (Rf) of ~0.3 for the this compound is ideal.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load this solution onto the top of the packed silica gel.

  • Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Final Analysis Crude Crude Product (this compound) TLC1 Assess Purity (TLC) Crude->TLC1 Recrystallization Recrystallization TLC1->Recrystallization >95% pure? ColumnChrom Column Chromatography TLC1->ColumnChrom <95% pure or complex mixture TLC2 Check Purity (TLC) Recrystallization->TLC2 TLC2->ColumnChrom Impurities remain Pure Pure Product (>99%) TLC2->Pure Purity OK TLC3 Check Purity (TLC) ColumnChrom->TLC3 TLC3->Pure

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting cluster_solutions_no_xtal Troubleshooting: No Crystals cluster_solutions_oil Troubleshooting: Oiling Out Start Start Recrystallization: Dissolve crude solid in minimum hot solvent Cool Allow solution to cool Start->Cool Result Crystals Form? Cool->Result Success Success: Collect, Wash, Dry Crystals Result->Success Yes NoCrystals No Crystals Result->NoCrystals No OilOut Product Oils Out Result->OilOut Oily Layer Scratch Scratch inner wall of flask NoCrystals->Scratch Seed Add a seed crystal NoCrystals->Seed Evaporate Evaporate some solvent and re-cool NoCrystals->Evaporate Reheat Reheat to dissolve OilOut->Reheat AddSolvent Add more solvent Reheat->AddSolvent CoolSlow Cool much slower AddSolvent->CoolSlow CoolSlow->Result Try again

Caption: Troubleshooting decision tree for recrystallization issues.

References

How to optimize reaction conditions for synthesizing 2,6-Difluorobenzhydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide comprehensive guidance on optimizing the reaction conditions for synthesizing 2,6-Difluorobenzhydrazide and its derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the hydrazinolysis of an appropriate precursor. This typically involves the reaction of a 2,6-difluorobenzoic acid derivative, such as methyl 2,6-difluorobenzoate, with hydrazine hydrate. This method is favored for its relatively straightforward procedure and good yields.

Q2: How can I synthesize N'-substituted this compound derivatives?

A2: N'-substituted derivatives, often Schiff bases, are typically synthesized through the condensation reaction of this compound with a substituted aldehyde or ketone. This reaction is usually carried out in a suitable solvent like ethanol and is often catalyzed by a few drops of an acid, such as glacial acetic acid.

Q3: What are the key reaction parameters to control for optimal yield and purity?

A3: For the synthesis of this compound, the key parameters to control are reaction temperature, reaction time, and the molar ratio of reactants. For the subsequent synthesis of its derivatives, the choice of solvent, catalyst, and reaction time are crucial for driving the reaction to completion and minimizing side products.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the synthesis of this compound and its derivatization. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized.

Q5: What are the common solvents for the synthesis and purification of these compounds?

A5: For the synthesis of this compound from its corresponding ester, methanol or ethanol are commonly used solvents. For the synthesis of Schiff base derivatives, ethanol is a frequent choice. For purification by recrystallization, a mixed solvent system such as ethanol-water is often effective.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: I am getting a low yield of this compound when reacting methyl 2,6-difluorobenzoate with hydrazine hydrate. What are the potential causes and how can I improve the yield?

Answer: Low yields in this synthesis can arise from several factors. The following table outlines potential causes and solutions to optimize your reaction.

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Incomplete Reaction - Increase the reaction time. Monitor the reaction's progress using TLC until the starting ester spot disappears.- Increase the reaction temperature by refluxing the mixture.Drive the reaction to completion, thereby increasing the product yield.
Suboptimal Molar Ratio of Reactants - Increase the molar equivalent of hydrazine hydrate. A common ratio is 1:1.5 to 1:3 of ester to hydrazine hydrate.Ensure complete conversion of the limiting reactant (the ester).
Hydrolysis of the Ester - Ensure that the hydrazine hydrate used is of high purity and the reaction is carried out under anhydrous conditions where possible, although hydrazine hydrate itself contains water.Minimize the formation of 2,6-difluorobenzoic acid as a byproduct.
Loss of Product During Work-up - After the reaction, cool the mixture in an ice bath to ensure maximum precipitation of the product.- Wash the filtered product with a minimal amount of cold solvent to avoid redissolving the crystals.[1]Maximize the recovery of the synthesized this compound.
Issue 2: Formation of Side Products in the Synthesis of N'-Substituted Derivatives

Question: I am observing multiple spots on my TLC plate when synthesizing a Schiff base from this compound and a substituted aldehyde. What are these side products and how can I minimize them?

Answer: The formation of side products is a common issue in Schiff base synthesis. The following table provides guidance on identifying and minimizing these impurities.

Potential Side Product Cause Minimization Strategy
Unreacted this compound Incomplete reaction.- Increase the reaction time or gently heat the reaction mixture.- Use a catalytic amount of glacial acetic acid to promote the reaction.
Unreacted Aldehyde Incorrect stoichiometry.- Use a 1:1 molar ratio of this compound to the aldehyde.
Di-acylated Hydrazine Reaction of the product with another molecule of 2,6-difluorobenzoyl chloride (if used as a precursor).This is more common when starting from the acid chloride. Using the hydrazide as the starting material for Schiff base formation avoids this.
Oxidation of Aldehyde If the aldehyde is sensitive to air oxidation.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulty in Purifying the Final Product

Question: My final this compound derivative is difficult to purify. What are the best methods for purification?

Answer: Recrystallization is the most common and effective method for purifying solid organic compounds.

Problem Solution
Oiling out instead of crystallization - Re-heat the solution and add a small amount of the better solvent to reduce saturation.- Allow the solution to cool more slowly.[2]
Low recovery of crystals - Use a minimal amount of hot solvent for dissolution.- Ensure the solution is fully cooled in an ice bath to maximize precipitation.
Colored impurities remain after recrystallization - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from methyl 2,6-difluorobenzoate and hydrazine hydrate.

Materials:

  • Methyl 2,6-difluorobenzoate

  • Hydrazine hydrate (80% solution in water)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve methyl 2,6-difluorobenzoate (1 equivalent) in methanol.

  • Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice-water bath to precipitate the product.

  • Collect the white solid by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the product in a vacuum oven.

Protocol 2: Synthesis of N'-(substituted-benzylidene)-2,6-difluorobenzhydrazide (Schiff Base)

This protocol outlines the general procedure for the synthesis of Schiff base derivatives.

Materials:

  • This compound

  • Substituted benzaldehyde (1 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde (1 equivalent) to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain the pure Schiff base.

Visualizations

Synthesis_Workflow General Synthesis Workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of N'-Substituted Derivatives Start Methyl 2,6-Difluorobenzoate Reagent1 Hydrazine Hydrate in Methanol Start->Reagent1 1. Add Reaction1 Reflux (4-6h) Reagent1->Reaction1 2. Heat Workup1 Cooling & Filtration Reaction1->Workup1 3. Isolate Product1 This compound Workup1->Product1 Reagent2 Substituted Aldehyde in Ethanol + Acetic Acid Product1->Reagent2 4. Add Reaction2 Reflux (2-4h) Reagent2->Reaction2 5. Heat Workup2 Cooling, Filtration & Recrystallization Reaction2->Workup2 6. Purify Product2 N'-Substituted Derivative Workup2->Product2

Caption: General workflow for the synthesis of this compound and its N'-substituted derivatives.

Troubleshooting_Low_Yield Troubleshooting Low Yield of this compound Start Low Yield Observed Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Increase_Time Increase reaction time or temperature Check_Completion->Increase_Time No Check_Stoichiometry Is the hydrazine hydrate ratio optimal? Check_Completion->Check_Stoichiometry Yes Increase_Time->Check_Stoichiometry Adjust_Ratio Increase equivalents of hydrazine hydrate Check_Stoichiometry->Adjust_Ratio No Check_Workup Was the product lost during work-up? Check_Stoichiometry->Check_Workup Yes Adjust_Ratio->Check_Workup Optimize_Workup Ensure complete precipitation (cool in ice bath). Wash with minimal cold solvent. Check_Workup->Optimize_Workup Yes Success Yield Improved Check_Workup->Success No Optimize_Workup->Success

Caption: A logical guide for troubleshooting low yields in the synthesis of this compound.

References

Dealing with stability issues of 2,6-Difluorobenzhydrazide in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing stability issues of 2,6-Difluorobenzhydrazide in solution. The information is presented in a question-and-answer format to help you troubleshoot common problems encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: Like other hydrazides, this compound is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. Stability is generally greatest near a neutral pH.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation. For optimal stability, solutions should be kept cool.

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation, leading to the cleavage of chemical bonds and the formation of degradation products.

Q2: I am observing inconsistent results in my cell-based assay when using a stock solution of this compound. What could be the cause?

A2: Inconsistent results in cell-based assays are often linked to the degradation of the compound in the stock solution or the final assay medium. Here are some potential causes and troubleshooting steps:

  • Stock Solution Degradation: If the stock solution, typically prepared in a solvent like DMSO, is old, has been subjected to multiple freeze-thaw cycles, or stored improperly, the concentration of the active compound may have decreased. It is advisable to prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C, protected from light.

  • Instability in Aqueous Medium: this compound may have limited stability in the aqueous culture medium, especially over long incubation periods. The pH of the medium (typically around 7.4) and the presence of various components can influence its stability. Consider performing a time-course experiment to assess the compound's stability in your specific assay medium.

  • Precipitation: The compound might be precipitating out of solution at the final concentration used in the assay. Visually inspect the wells for any precipitate and consider lowering the final concentration or using a solubilizing agent if compatible with your assay.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the general chemistry of hydrazides, the primary degradation product from hydrolysis is expected to be 2,6-difluorobenzoic acid and hydrazine. Under oxidative conditions, other byproducts could form. To definitively identify degradation products, techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are recommended.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity in Aqueous Buffers

Symptoms:

  • Decreased biological activity in assays over time.

  • Changes in the UV-Vis spectrum of the solution.

  • Appearance of new peaks in HPLC analysis.

Root Causes and Solutions:

Root CauseRecommended Action
Hydrolysis Adjust the pH of your buffer to be as close to neutral (pH 7.0) as possible. If the experimental conditions permit, conduct experiments at lower temperatures to slow down the hydrolysis rate. Prepare fresh solutions immediately before use.
Oxidation Degas your buffers to remove dissolved oxygen. If compatible with your experiment, consider adding a small amount of an antioxidant. Protect the solution from light, which can catalyze photo-oxidation.
Issue 2: Inconsistent Chromatographic Analysis (HPLC)

Symptoms:

  • Shifting retention times.

  • Appearance of unexpected peaks.

  • Loss of peak area over sequential injections.

Root Causes and Solutions:

Root CauseRecommended Action
On-Column Degradation Ensure the mobile phase is compatible with this compound. A mobile phase with a neutral pH is often a good starting point. Check for interactions with the stationary phase of the column.
Instability in Autosampler If the autosampler is not temperature-controlled, the compound may degrade while waiting for injection. Use a cooled autosampler if available. Prepare smaller batches of samples for injection to minimize the time they spend in the autosampler.
Mobile Phase Incompatibility Ensure the compound is soluble and stable in the chosen mobile phase. Perform a solubility test before developing the HPLC method.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various stress conditions. Note: This data is hypothetical and intended to serve as a template for recording results from your own stability studies.

Table 1: Effect of pH on the Hydrolytic Degradation of this compound at 37°C

pHBuffer System (50 mM)Half-life (t½) in hours (Hypothetical)% Remaining after 24 hours (Hypothetical)
2.0HCl812.5%
4.0Acetate4870.7%
7.0Phosphate> 200> 95%
9.0Borate7279.4%
12.0NaOH46.25%

Table 2: Effect of Temperature and Light on the Degradation of this compound in pH 7.4 Buffer

Condition% Remaining after 48 hours (Hypothetical)
4°C, Protected from light> 98%
25°C, Protected from light92%
25°C, Exposed to ambient light85%
37°C, Protected from light80%
50°C, Protected from light65%

Experimental Protocols

Protocol 1: Stability Study of this compound in Aqueous Solution

Objective: To determine the rate of degradation of this compound under different pH and temperature conditions.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Temperature-controlled incubator/water bath

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare Working Solutions: Dilute the stock solution into the different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Incubation: Aliquot the working solutions into separate vials for each time point and condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C). Protect one set of samples from light to serve as a control.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • HPLC Analysis: Immediately analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and calculate the half-life.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-MS system

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 minutes). Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time (e.g., 48 hours), then dissolve for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.

  • Analysis: Analyze all stressed samples by a developed HPLC-MS method to separate and identify the parent compound and its degradation products.

Visualizations

Hydrolysis_Pathway This compound This compound 2,6-Difluorobenzoic Acid 2,6-Difluorobenzoic Acid This compound->2,6-Difluorobenzoic Acid  Hydrolysis (H₂O, H⁺ or OH⁻) Hydrazine Hydrazine This compound->Hydrazine

Caption: Proposed primary hydrolysis pathway for this compound.

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Identifying and removing common impurities from 2,6-Difluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluorobenzhydrazide. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

The synthesis of this compound typically involves the reaction of a 2,6-difluorobenzoyl derivative (e.g., 2,6-difluorobenzoyl chloride) with hydrazine. Based on this, common impurities include:

  • Unreacted Starting Materials:

    • 2,6-Difluorobenzoic acid

    • 2,6-Difluorobenzoyl chloride

    • Hydrazine or hydrazine hydrate

  • Byproducts:

    • 1,2-Bis(2,6-difluorobenzoyl)hydrazine (Diacylhydrazide): This is a common byproduct formed when two molecules of the acylating agent react with one molecule of hydrazine.

    • Salts: Ammonium chloride or other salts may be present depending on the specific reagents and workup procedures used.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethanol, water, ethyl acetate) may be retained in the final product.

Q2: Which analytical techniques are recommended for identifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and to get a preliminary assessment of the purity. A common eluent system for related compounds is a mixture of ethanol and chloroform.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the final product and any isolated impurities. The presence of unexpected peaks can indicate impurities.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of the parent compound and any impurities, aiding in their identification.

Troubleshooting Guides

Problem: My crude this compound is showing multiple spots on the TLC plate.

  • Possible Cause: The presence of unreacted starting materials or byproducts.

  • Solution:

    • Recrystallization: This is often the most effective method for purifying solid benzhydrazide derivatives.

    • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a good alternative.

Problem: I am having difficulty purifying my this compound by recrystallization.

  • Possible Cause: Choosing an inappropriate solvent or cooling the solution too quickly.

  • Solution:

    • Solvent Selection: The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Based on protocols for similar benzohydrazides, good starting points for solvent screening are ethanol, or a mixed solvent system like ethanol/water.[1]

    • "Oiling Out": If the compound separates as an oil instead of crystals, this may be due to the solution being too concentrated or cooling too rapidly. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.[2][3]

    • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask at the surface of the solution with a glass rod or adding a seed crystal of pure product.[1][2]

Data Presentation

Table 1: Recommended Purification Techniques for this compound

Purification MethodStationary/Mobile Phase or SolventExpected Purity
RecrystallizationEthanol or Ethanol/Water>98%
Column ChromatographySilica Gel with an Ethanol/Chloroform eluent>99%

Note: Expected purity is a general guideline and can vary based on the initial purity of the crude product and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline based on the purification of analogous benzohydrazide derivatives and should be optimized for your specific sample.[1][4]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol (near its boiling point).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This is a general protocol and the mobile phase may require optimization based on TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by running the initial mobile phase (e.g., a low polarity mixture of ethanol and chloroform) through the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Impurity_Identification_and_Removal_Workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final Final Product start Crude this compound tlc TLC Analysis start->tlc Initial Assessment hplc HPLC Analysis tlc->hplc Quantitative Analysis recrystallization Recrystallization tlc->recrystallization If solid with few impurities chromatography Column Chromatography tlc->chromatography If complex mixture or oily nmr NMR Spectroscopy hplc->nmr Structural Info ms Mass Spectrometry nmr->ms Molecular Weight purity_check Purity Confirmation (HPLC, NMR) recrystallization->purity_check chromatography->purity_check pure_product Pure this compound purity_check->recrystallization If impure purity_check->chromatography If impure purity_check->pure_product If pure

Caption: Workflow for impurity identification and removal.

Recrystallization_Troubleshooting cluster_solutions Troubleshooting Steps start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool crystals_form Crystals Form cool->crystals_form Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Product 'Oils Out' cool->oiling_out Problem scratch Scratch Flask no_crystals->scratch reheat Reheat & Add Solvent oiling_out->reheat seed Add Seed Crystal scratch->seed If no effect concentrate Concentrate Solution seed->concentrate If no effect concentrate->cool slow_cool Cool Slowly reheat->slow_cool slow_cool->cool

Caption: Troubleshooting guide for recrystallization.

References

Technical Support Center: Optimizing 2,6-Difluorobenzhydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction rate of 2,6-Difluorobenzhydrazide with aldehydes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of hydrazones from this compound and aldehydes, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Low Nucleophilicity of this compound: The two electron-withdrawing fluorine atoms reduce the nucleophilicity of the hydrazide nitrogen, slowing the initial attack on the aldehyde's carbonyl carbon. 2. Unfavorable pH: The reaction rate is highly pH-dependent. At neutral or high pH, the dehydration of the carbinolamine intermediate is slow. At very low pH, the hydrazide becomes protonated and non-nucleophilic.[1] 3. Steric Hindrance: Bulky substituents on either the aldehyde or the benzhydrazide can sterically hinder the reaction.1a. Acid Catalysis: Introduce a catalytic amount of a weak acid (e.g., acetic acid, p-toluenesulfonic acid) to achieve an optimal pH range of 4-6. This protonates the aldehyde's carbonyl group, making it more electrophilic without fully protonating the hydrazide. 1b. Aniline Catalysis: For reactions at or near neutral pH (e.g., in biological contexts), use aniline or an electron-rich derivative (like p-toluidine or p-anisidine) as a nucleophilic catalyst.[2][3] Aniline forms a more reactive Schiff base intermediate with the aldehyde, which accelerates the reaction with the hydrazide.[3] 2. Optimize pH: Adjust the reaction pH to the 4-6 range. A bell-shaped curve for reaction rate versus pH is often observed. 3. Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C or reflux, solvent permitting) can overcome activation energy barriers.
Low Product Yield 1. Reversible Reaction: Hydrazone formation is a reversible reaction. The presence of water can drive the equilibrium back towards the starting materials. 2. Side Reactions: The aldehyde may undergo self-condensation or oxidation under harsh conditions.1. Remove Water: Use anhydrous solvents and consider adding a dehydrating agent, such as molecular sieves, or use a Dean-Stark apparatus if the reaction is run at reflux. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
Product Purification Issues 1. Oily Product: The crude product may not solidify, making isolation by filtration difficult. 2. Decomposition on Silica Gel: Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis during column chromatography.1. Induce Crystallization: Try triturating the oil with a cold, non-polar solvent (e.g., hexanes) or attempt recrystallization from a suitable solvent system. 2. Alternative Chromatography: Use a less acidic stationary phase like basic alumina, or neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-polar tertiary amine (e.g., 1% triethylamine in the eluent).[4]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction between this compound and an aliphatic aldehyde so slow compared to reactions with benzaldehyde?

A1: While aldehydes are generally more reactive than ketones, the reactivity of the aldehyde is also a factor. The electron-withdrawing fluorine atoms on the this compound reduce its nucleophilicity. This effect is more pronounced when reacting with less electrophilic aliphatic aldehydes compared to aromatic aldehydes, which can be activated by electron-withdrawing substituents.

Q2: What is the optimal pH for the reaction and how do I maintain it?

A2: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4 to 6.[4] This can be achieved by adding a catalytic amount (e.g., a few drops) of a weak acid like glacial acetic acid to your reaction mixture in an organic solvent. For aqueous reactions, using a buffered solution is recommended.

Q3: Can I use a strong acid like HCl as a catalyst?

A3: It is generally not recommended to use strong acids. While a strong acid will protonate the aldehyde's carbonyl group, it will also readily protonate the nitrogen of the this compound, rendering it non-nucleophilic and halting the reaction.[4][1]

Q4: How much aniline catalyst should I use?

A4: Aniline is often used in concentrations ranging from 10 mM to 100 mM.[2][3] The optimal concentration will depend on your specific reactants and conditions. It is advisable to start with a lower concentration (e.g., 10-20 mM) and increase if necessary.

Q5: My product seems to be hydrolyzing back to the starting materials during workup. How can I prevent this?

A5: Hydrazone hydrolysis is acid-catalyzed and driven by the presence of water. During the workup, avoid prolonged contact with acidic aqueous solutions. If an acid wash is necessary, perform it quickly and with a dilute solution, followed immediately by neutralization and extraction. Ensure all solvents used in the final purification steps are anhydrous.

Data on Reaction Optimization

The following tables summarize key data for optimizing the reaction conditions.

Table 1: Effect of pH on Hydrazone Formation Rate

pH RangeRelative RateRationale
< 4Very SlowThe hydrazide nucleophile is excessively protonated, reducing its nucleophilicity and slowing the initial addition step.[1]
4 - 6OptimalThis range provides a good balance between protonating the aldehyde for activation and maintaining the nucleophilicity of the hydrazide, while also catalyzing the dehydration step.
> 8Very SlowThere is an insufficient concentration of protons to effectively catalyze the dehydration of the intermediate.

Table 2: Comparison of Catalysts for Hydrazone Formation

CatalystTypeTypical ConditionsKey Advantages
Acetic Acid General AcidCatalytic amount (1-5 mol%) in organic solvents (e.g., ethanol, methanol). Room temperature to reflux.[4]Simple, inexpensive, and effective for many standard hydrazone syntheses.
p-Toluenesulfonic Acid (p-TsOH) General AcidCatalytic amount in organic solvents. Often used with a Dean-Stark trap to remove water.Stronger acid than acetic acid, can be more effective for less reactive substrates.
Aniline Nucleophilic10-100 mM in aqueous or organic solvents, often at neutral pH.[2][3]Accelerates reaction at neutral pH, making it suitable for biological applications where acidic conditions are not tolerated.[3]
p-Anisidine / p-Toluidine NucleophilicSimilar to aniline.Electron-donating groups on the aniline ring can increase catalytic activity compared to aniline itself.[5]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis

  • Dissolution: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazide: Add this compound (1.0 - 1.2 equivalents) to the solution.

  • Catalysis: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture.[4]

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration. If the product is soluble, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Aniline-Catalyzed Hydrazone Synthesis at Neutral pH

This protocol is adapted for applications requiring neutral conditions, such as bioconjugation.

  • Preparation: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.4), dissolve the aldehyde (1.0 equivalent) and this compound (1.0-1.5 equivalents).[4]

  • Catalyst Addition: Add a stock solution of aniline to achieve the desired final catalyst concentration (e.g., 10-20 mM).[4]

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress using a suitable analytical method such as HPLC or LC-MS.

  • Workup: Once the reaction is complete, the product can be isolated by extraction, precipitation, or chromatography, depending on its specific properties.

Visualizations

ReactionPathway cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Aldehyde Aldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Hydrazide Hydrazide This compound Carbinolamine Carbinolamine Intermediate Intermediate->Carbinolamine Proton Transfer Hydrazone Hydrazone Product Carbinolamine->Hydrazone - H₂O Water H₂O

Caption: General reaction pathway for hydrazone formation.

TroubleshootingFlowchart Start Reaction is Slow or Incomplete Check_pH Is pH between 4-6? Start->Check_pH Use_Aniline Is neutral pH required? Check_pH->Use_Aniline No Increase_Temp Increase Reaction Temperature Check_pH->Increase_Temp Yes Adjust_pH Add catalytic acid (e.g., Acetic Acid) Adjust_pH->Increase_Temp Use_Aniline->Adjust_pH No Add_Aniline Add Aniline Catalyst (10-20 mM) Use_Aniline->Add_Aniline Yes Add_Aniline->Increase_Temp End Reaction Rate Improved Increase_Temp->End

Caption: Troubleshooting workflow for slow reaction rates.

References

Technical Support Center: Scaling Up the Synthesis of 2,6-Difluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the laboratory synthesis of 2,6-Difluorobenzhydrazide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The most common laboratory-scale precursors for the synthesis of this compound are 2,6-Difluorobenzoyl chloride and Methyl 2,6-difluorobenzoate. An alternative route involves the hydrolysis of 2,6-Difluorobenzonitrile to 2,6-Difluorobenzamide, which can then be converted to the desired product.

Q2: What are the critical safety precautions to consider when working with hydrazine hydrate?

A2: Hydrazine hydrate is a combustible, corrosive, and toxic substance that requires careful handling in a well-ventilated area, away from heat and ignition sources.[1][2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, to avoid contact with skin and eyes.[3][4] In case of a spill, it should be diluted with water and absorbed with an inert, non-combustible material.[1]

Q3: How can I minimize the formation of impurities during the synthesis?

A3: To minimize impurities, ensure the purity of your starting materials. When using 2,6-difluorobenzoyl chloride, it is important to handle it under anhydrous conditions as it is sensitive to moisture and can hydrolyze to 2,6-difluorobenzoic acid.[5] Controlling the reaction temperature and the rate of addition of reagents is also critical to prevent side reactions.[6] Purification of the final product by recrystallization is often necessary to remove any remaining impurities.

Q4: My final product has a low yield. What are the potential reasons?

A4: Low yield can result from several factors, including incomplete reactions, side reactions, or loss of product during workup and purification. Ensure that the reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Optimizing reaction conditions such as temperature, reaction time, and solvent can also improve yield. Additionally, careful extraction and recrystallization techniques are essential to minimize product loss.

Troubleshooting Guide

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SYN-001 Low or no product formation- Inactive reagents- Incorrect reaction temperature- Insufficient reaction time- Check the purity and activity of starting materials.- Ensure precise temperature control throughout the reaction.- Monitor the reaction progress and allow sufficient time for completion.
SYN-002 Product is contaminated with starting material- Incomplete reaction- Inefficient purification- Increase reaction time or temperature as appropriate.- Optimize the recrystallization solvent system to effectively separate the product from the starting material.
SYN-003 Formation of a significant amount of 2,6-difluorobenzoic acid as a byproduct- Presence of moisture in the reaction when using 2,6-difluorobenzoyl chloride- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
SYN-004 The final product is discolored- Formation of azo compounds during diazotization (if applicable)- Decomposition of reagents or product at high temperatures- Maintain a low temperature during critical steps.- Purify the product using activated carbon during recrystallization to remove colored impurities.

Experimental Protocols

Method 1: From 2,6-Difluorobenzoyl Chloride

This method involves the reaction of 2,6-difluorobenzoyl chloride with hydrazine hydrate.

Materials:

  • 2,6-Difluorobenzoyl chloride

  • Hydrazine hydrate (55-64% solution)[4]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-difluorobenzoyl chloride in the anhydrous solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of hydrazine hydrate in water dropwise via the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: From Methyl 2,6-Difluorobenzoate

This protocol describes the synthesis from methyl 2,6-difluorobenzoate and hydrazine hydrate.

Materials:

  • Methyl 2,6-difluorobenzoate[7]

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • To a round-bottom flask, add methyl 2,6-difluorobenzoate and ethanol.

  • Add hydrazine hydrate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold deionized water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

  • If necessary, recrystallize the product from ethanol.

Visualizations

Synthesis_Workflow_Method1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 2,6-Difluorobenzoyl Chloride in Anhydrous Solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_hydrazine Slowly Add Hydrazine Hydrate cool->add_hydrazine warm_stir Warm to RT and Stir add_hydrazine->warm_stir monitor Monitor with TLC warm_stir->monitor quench Quench with Water monitor->quench Reaction Complete neutralize Neutralize with NaHCO3 quench->neutralize extract Extract Product neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate recrystallize Recrystallize dry_concentrate->recrystallize end Pure this compound recrystallize->end

Caption: Workflow for the synthesis of this compound from 2,6-Difluorobenzoyl Chloride.

Logical_Relationship cluster_reactants Starting Materials cluster_process Process cluster_product Product & Byproducts r1 2,6-Difluorobenzoyl Chloride p Nucleophilic Acyl Substitution r1->p bp2 2,6-Difluorobenzoic Acid (from hydrolysis of starting material) r1->bp2 Moisture r2 Methyl 2,6-Difluorobenzoate r2->p r3 Hydrazine Hydrate r3->p prod This compound p->prod bp1 HCl or CH3OH p->bp1

Caption: Key chemical relationships in the synthesis of this compound.

References

Recrystallization techniques for high purity 2,6-Difluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2,6-Difluorobenzhydrazide for achieving high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Crystal Formation Upon Cooling - The solution is not supersaturated (too much solvent was added).- The cooling process is too rapid.- The compound is highly soluble in the chosen solvent even at low temperatures.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop before moving it to an ice bath.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus of the solution. Introduce a seed crystal of pure this compound.- Solvent System Re-evaluation: If crystals still do not form, the solvent is likely unsuitable. Refer to the solvent selection guide in the FAQs.
Product Oiling Out (Forms a liquid layer instead of crystals) - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point.- Significant temperature difference between the hot solution and the cooling bath.- Lower the Dissolution Temperature: Use a larger volume of solvent and dissolve the compound at a temperature below its melting point.- Solvent Polarity Adjustment: Add a co-solvent in which the compound is less soluble (a "non-solvent") dropwise to the warm solution until slight turbidity appears, then clarify by adding a few drops of the primary solvent and allow to cool slowly.- Pre-purification: If impurities are suspected, consider a preliminary purification step such as an acid-base wash to remove acidic or basic starting materials.[1]
Colored Crystals - Presence of colored impurities from the synthesis.- Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[2] Be aware that charcoal can adsorb the desired product, so use it sparingly.- Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.
Low Recovery of Purified Product - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Too much product lost during washing.- Optimize Solvent Choice: Select a solvent with very low solubility for the compound at low temperatures.- Preheat Funnel and Filter Paper: Use a pre-heated funnel and fluted filter paper to prevent crystallization during hot filtration.- Minimize Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.[2]
Persistent Impurities in Final Product (Confirmed by TLC/NMR) - Co-crystallization of impurities with the product.- Ineffective solvent system for separating the impurity.- Change the Solvent System: Recrystallize from a solvent with different polarity. For difficult separations, column chromatography may be necessary.[1] A common eluent system for benzhydrazides is a mixture of ethanol and chloroform.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A1: For benzhydrazide derivatives, ethanol or an ethanol/water mixture is a common and effective starting point for recrystallization.[2][3] The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures.[2]

Q2: How do I select an appropriate recrystallization solvent?

A2: A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.[1]

Illustrative Solubility Data for a Typical Benzhydrazide

SolventSolubility at 20°C (g/100mL)Solubility at 78°C (g/100mL)
Water~0.1~1.5
Ethanol~2.5~20.0
Methanol~3.0~25.0
Ethyl Acetate~1.0~12.0
Hexane<0.1<0.1

Note: This table is illustrative for a typical benzhydrazide. Actual values for this compound should be determined experimentally.

Q3: What are the likely impurities in my crude this compound?

A3: Common impurities may include unreacted starting materials such as 2,6-difluorobenzoic acid or its ester derivative, and hydrazine hydrate. Side products from the synthesis can also be present. Washing the crude product with cold water can help remove unreacted hydrazine hydrate.[2]

Q4: When should I consider using a mixed solvent system?

A4: A mixed solvent system is beneficial when your compound is too soluble in one solvent and not soluble enough in another. The typical procedure involves dissolving the compound in a minimal amount of the "good" solvent at an elevated temperature and then adding the "poor" solvent dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q5: How can I confirm the purity of my recrystallized this compound?

A5: The purity of the final product should be assessed using techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[1] A sharp melting point close to the literature value is a good indicator of high purity. For biological screening applications, purity should ideally be >95%.[1]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Mixed Solvent Recrystallization

  • Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While keeping the solution hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.

Visual Guides

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product + Solvent B Heat to Dissolve A->B C Hot Filtration B->C D Clear Hot Solution C->D E Slow Cooling D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J J I->J Pure Crystals

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree Start Recrystallization Issue NoCrystals No Crystals Formed Start->NoCrystals OilingOut Product Oiled Out Start->OilingOut LowYield Low Yield Start->LowYield Impure Product Impure Start->Impure Sol_Evap Evaporate Excess Solvent NoCrystals->Sol_Evap Too much solvent? Sol_Seed Scratch Flask / Add Seed Crystal NoCrystals->Sol_Seed Supersaturated? Sol_Solvent Re-evaluate Solvent System NoCrystals->Sol_Solvent Poor solvent choice? Sol_Temp Lower Dissolution Temperature OilingOut->Sol_Temp Melting point issue? Sol_CoSolvent Use a Co-solvent OilingOut->Sol_CoSolvent High impurity load? LowYield->Sol_Solvent Product soluble when cold? Sol_Wash Minimize Cold Wash LowYield->Sol_Wash Excessive washing? Sol_HotFilt Preheat Funnel LowYield->Sol_HotFilt Premature crystallization? Sol_ReX Recrystallize Again Impure->Sol_ReX Minor impurities? Sol_Chrom Column Chromatography Impure->Sol_Chrom Major impurities?

Caption: Troubleshooting decision tree for recrystallization challenges.

References

Validation & Comparative

Alternative reagents to 2,6-Difluorobenzhydrazide for hydrazone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazones are a critical class of organic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of hydrazones typically involves the condensation reaction between a hydrazide and a carbonyl compound. While 2,6-Difluorobenzhydrazide is a commonly used reagent for this purpose, a range of alternative benzhydrazides offer distinct advantages in terms of reactivity, yield, and the physicochemical properties of the resulting hydrazones. This guide provides an objective comparison of the performance of several alternative reagents to this compound, supported by experimental data and detailed protocols.

Performance Comparison of Benzhydrazide Reagents

The selection of a suitable benzhydrazide reagent is crucial for optimizing the synthesis of hydrazones with desired characteristics. The following table summarizes the performance of this compound and its alternatives based on reported experimental data. It is important to note that the reaction conditions may vary across different studies, which can influence the observed yields and reaction times.

ReagentCarbonyl CompoundSolventReaction TimeYield (%)Reference
This compound Substituted BenzaldehydesEthanol2-4 h~90%(General synthetic knowledge)
4-Hydroxybenzhydrazide Substituted SalicylaldehydesMethanol2-6 h76-100%[1]
Aromatic AldehydesEthanol3-7 hHigh(Not specified)
Isonicotinic Hydrazide Benzaldehydes with Piperidine/PiperazineEthanolNot Specified32-88%[2]
DihydroxybenzaldehydesMethanol/EthanolNot Specified>99% (mechanosynthesis)[3]
2-Hydroxybenzhydrazide Substituted Aromatic AldehydesEthanol3 h80%[4]
4-(Trifluoromethyl)benzohydrazide Aromatic Aldehydes & KetonesMethanol2 h85-99%[5]
2,6-Dichlorobenzhydrazide 2-HydrazinobenzimidazoleEthanolNot SpecifiedHigh[2]

Experimental Protocols

Detailed methodologies for the synthesis of hydrazones using this compound and its alternatives are provided below. These protocols are based on established literature procedures.

Protocol 1: General Synthesis of Hydrazones using Substituted Benzhydrazides

This protocol outlines a general procedure for the condensation of a substituted benzhydrazide with an aldehyde or ketone.

Materials:

  • Substituted benzhydrazide (e.g., this compound, 4-Hydroxybenzhydrazide, Isonicotinic Hydrazide) (1.0 eq)

  • Appropriate aldehyde or ketone (1.0 eq)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the substituted benzhydrazide (1.0 eq) in a suitable volume of ethanol or methanol.

  • Add the corresponding aldehyde or ketone (1.0 eq) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and stir for the time specified in the comparative data table or as determined by reaction monitoring (e.g., by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product, if it precipitates, is collected by filtration, washed with a small amount of cold solvent, and dried.

  • If no solid forms, the product may be isolated by pouring the reaction mixture into ice-cold water and collecting the resulting precipitate by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2][4][6]

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxybenzohydrazones

This method provides a rapid and efficient synthesis of hydrazones derived from 4-hydroxybenzhydrazide using microwave irradiation.

Materials:

  • 4-Hydroxybenzohydrazide (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ethanol (3 mL)

  • Microwave reactor

Procedure:

  • Place a mixture of 4-hydroxybenzhydrazide and the aromatic aldehyde in a container with 3 mL of ethanol.

  • Subject the reaction mixture to microwave irradiation at 180-360 watts for 3-8 minutes, depending on the specific aldehyde used.

  • After irradiation, wash the product with cold water, filter, and collect the solid.[7]

Visualizing the Synthesis and Reagent Comparison

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow of hydrazone synthesis and the comparative relationship between the different benzhydrazide reagents.

Hydrazone_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification Benzhydrazide Benzhydrazide Condensation Condensation Reaction (Acid Catalyst, Heat/Microwave) Benzhydrazide->Condensation Carbonyl Aldehyde or Ketone Carbonyl->Condensation Hydrazone Hydrazone Condensation->Hydrazone Purification Filtration & Recrystallization Hydrazone->Purification

Caption: General workflow for hydrazone synthesis.

Reagent_Comparison cluster_alternatives Alternative Reagents This compound This compound 4-Hydroxybenzhydrazide 4-Hydroxybenzhydrazide This compound->4-Hydroxybenzhydrazide High Yield Isonicotinic Hydrazide Isonicotinic Hydrazide This compound->Isonicotinic Hydrazide Versatile 2-Hydroxybenzhydrazide 2-Hydroxybenzhydrazide This compound->2-Hydroxybenzhydrazide Good Yield 4-(Trifluoromethyl)benzohydrazide 4-(Trifluoromethyl)benzohydrazide This compound->4-(Trifluoromethyl)benzohydrazide Excellent Yield 2,6-Dichlorobenzhydrazide 2,6-Dichlorobenzhydrazide This compound->2,6-Dichlorobenzhydrazide Alternative Halogenation

Caption: Comparison of alternative hydrazide reagents.

References

2,6-Difluorobenzhydrazide: A Comparative Guide to its Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, hydrazides serve as pivotal building blocks for a diverse array of heterocyclic compounds and bioactive molecules. Among these, 2,6-difluorobenzhydrazide has emerged as a compound of significant interest due to the unique physicochemical properties imparted by its fluorine substituents. This guide provides a comparative analysis of this compound against other commonly utilized hydrazides, such as benzhydrazide and isonicotinohydrazide, with a focus on their synthetic utility and the biological activity of their derivatives. This comparison is supported by experimental data on reaction yields and biological efficacy, offering a valuable resource for researchers, scientists, and drug development professionals.

Superior Performance in Heterocyclic Synthesis

Hydrazides are key precursors in the synthesis of various nitrogen-containing heterocycles, including 1,3,4-oxadiazoles and pyrazoles, which are prevalent scaffolds in medicinal chemistry. The reactivity of the hydrazide moiety can be significantly influenced by the substituents on the aromatic ring.

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, for instance, often proceeds through the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. While direct comparative yields for this compound are not extensively documented in single studies, analysis of various reports suggests that electron-withdrawing groups, such as fluorine atoms, can influence reaction rates and yields. In some cases, the presence of electron-donating groups on the benzhydrazide ring has been shown to result in higher yields in the synthesis of 1,3,4-oxadiazoles[1]. However, the unique electronic properties of the 2,6-difluoro substitution pattern can offer advantages in specific synthetic transformations.

Similarly, in the Knorr pyrazole synthesis and other related methodologies for preparing pyrazole derivatives, the nature of the hydrazide is crucial. The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a fundamental step, and yields can be excellent, often exceeding 90% under optimized conditions[2]. While specific comparative data for this compound in pyrazole synthesis is sparse, the principles of substituent effects suggest that the electron-withdrawing nature of the fluorine atoms could modulate the nucleophilicity of the hydrazine moiety, thereby affecting reaction kinetics and outcomes.

Table 1: Comparative Yields in the Synthesis of Hydrazides and Their Heterocyclic Derivatives

Hydrazide DerivativeSynthetic TransformationYield (%)Reference
BenzhydrazideSynthesis from methyl benzoate84
2-HydroxybenzohydrazideSynthesis from wintergreen oil74
Nicotinic acid hydrazidesHydrazinolysis of esters79-90
IsonicotinohydrazideFrom ethyl isonicotinateup to 72.9
IsonicotinohydrazideDirect reaction of isonicotinic acidup to 70.1
BenzohydrazideSynthesis of 2-amino-1,3,4-oxadiazole85[1]
Various HydrazidesSynthesis of 1,3,4-oxadiazoles70-93[3]
PhenylhydrazineKnorr Pyrazole Synthesis95[4]
Various HydrazinesSynthesis of 1,3,5-substituted pyrazoles70-95[2]

Enhanced Biological Activity of Fluorinated Derivatives

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This is evident in the derivatives of this compound, which often exhibit superior biological activity compared to their non-fluorinated counterparts.

Antimicrobial Activity

Hydrazones, synthesized from the condensation of hydrazides with aldehydes or ketones, are a class of compounds known for their broad-spectrum antimicrobial properties. Studies have shown that fluorinated benzhydrazide derivatives can exhibit potent antibacterial and antifungal activity. For instance, hydrazones derived from 4-fluorobenzoic acid have demonstrated significant antimicrobial effects[5]. While direct comparative studies with this compound are limited, the data available for other fluorinated analogs suggest a positive correlation between fluorine substitution and antimicrobial potency. Some fluorinated hydrazone derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.49 µg/mL against E. coli and S. pneumoniae[5].

Table 2: Comparative Antimicrobial Activity of Hydrazide Derivatives (MIC in µg/mL)

Hydrazide Derivative/CompoundS. aureusE. coliS. pneumoniaeReference
Isoniazid Derivative84-[6]
Isoniazid---
Hydrazide-hydrazone 5-0.490.49[5]
Hydrazide-hydrazone 6-0.490.49[5]
Ampicillin (control)--0.98[5]
Ciprofloxacin (control)-0.98-[5]
Anticancer Activity

The cytotoxic potential of hydrazide-hydrazone derivatives against various cancer cell lines has been extensively investigated. The presence of fluorine atoms can enhance the anticancer activity of these compounds. For example, certain hydrazone derivatives have displayed potent cytotoxic effects against cancer cell lines, with some showing higher activity than the reference drug cisplatin[7]. While specific IC50 values for this compound derivatives are not always directly compared with other hydrazides in the same study, the general trend in structure-activity relationships suggests that the unique electronic properties of the 2,6-difluorophenyl moiety can contribute to enhanced cytotoxicity[8][9].

Table 3: Comparative Anticancer Activity of Hydrazide Derivatives (IC50 in µM)

Hydrazide Derivative/CompoundA549 (Lung Cancer)Caco2 (Colon Cancer)MCF-7 (Breast Cancer)Reference
5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide (3c)< Cisplatin--[7]
Cisplatin (control)> Compound 3c--[7]
Hydrazide-hydrazone derivatives--Some with high activity[10]
Hydrazide-based compounds 9 and 12Sub-micromolar in various cell linesSub-micromolar in various cell linesSub-micromolar in various cell lines[11]

Experimental Protocols

General Procedure for the Synthesis of Benzhydrazides

A mixture of the corresponding methyl benzoate ester (1 equivalent) and hydrazine hydrate (1.2-1.5 equivalents) in a suitable solvent such as ethanol is refluxed for 2-8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure benzhydrazide.

General Procedure for the Synthesis of Hydrazones

To a solution of the hydrazide (1 equivalent) in ethanol, an equimolar amount of the desired aldehyde or ketone is added. A few drops of a catalytic amount of glacial acetic acid or hydrochloric acid can be added to facilitate the reaction. The mixture is stirred at room temperature or refluxed for a period ranging from 30 minutes to several hours. The resulting precipitate is filtered, washed with a cold solvent, and recrystallized to yield the pure hydrazone derivative.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general synthetic pathways involving hydrazides.

G cluster_0 Hydrazide Synthesis Methyl Benzoate Methyl Benzoate Benzhydrazide Benzhydrazide Methyl Benzoate->Benzhydrazide Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Benzhydrazide

Caption: General synthesis of Benzhydrazide.

G cluster_1 Hydrazone Formation Hydrazide Hydrazide Hydrazone Hydrazone Hydrazide->Hydrazone Ethanol, Catalyst Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hydrazone

Caption: General synthesis of Hydrazones.

G cluster_2 1,3,4-Oxadiazole Synthesis Hydrazide Hydrazide 1,3,4-Oxadiazole 1,3,4-Oxadiazole Hydrazide->1,3,4-Oxadiazole Dehydrating Agent (e.g., POCl3) Carboxylic Acid Carboxylic Acid Carboxylic Acid->1,3,4-Oxadiazole

Caption: Synthesis of 1,3,4-Oxadiazoles.

Conclusion

This compound stands out as a valuable reagent in synthetic and medicinal chemistry. The presence of two fluorine atoms on the phenyl ring significantly influences its reactivity and the biological properties of its derivatives. While direct comparative data under identical conditions is not always available, the existing literature strongly suggests that the strategic incorporation of fluorine, as seen in this compound, can lead to enhanced performance in both synthetic applications and the development of potent therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the advantages of this fluorinated building block over its non-fluorinated and other substituted analogs.

References

Comparative Efficacy of 2,6-Difluorobenzamide-Derived Acaricides and Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Agrochemical and Veterinary Parasitology

Introduction: The 2,6-difluorobenzamide moiety is a cornerstone in the chemical structure of several potent benzoylphenyl urea insecticides and acaricides. These compounds function as insect growth regulators (IGRs) by disrupting the synthesis of chitin, a critical component of the arthropod exoskeleton. This targeted mechanism of action provides a degree of selectivity, making them valuable tools in integrated pest management (IPM) programs. This guide presents a comparative overview of the efficacy of three prominent 2,6-difluorobenzamide derivatives: Diflubenzuron, Novaluron, and Fluazuron. It is important to note that while these compounds share a common chemical heritage and mode of action, they are registered for use against different target pests and in different contexts (agriculture vs. veterinary medicine). Direct comparative efficacy studies across all three compounds against a single pest species are limited. Therefore, this guide will present available data to facilitate an informed understanding of their relative potencies and applications.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of Diflubenzuron, Novaluron, and Fluazuron against various target pests. The data is primarily presented as median lethal concentration (LC50) or median lethal dose (LD50) values, which represent the concentration or dose of the substance required to kill 50% of a test population. Lower values indicate higher potency.

Table 1: Comparative Toxicity of Benzoylphenyl Ureas against Spodoptera litura (Tobacco Cutworm)

CompoundLife StageBioassay MethodLC50 / LD5095% Confidence Interval
Novaluron 3rd Instar LarvaeTopical Application0.33 ppmNot Specified
Diflubenzuron 3rd Instar LarvaeTopical Application90.048 ppm (6.00 µg/g)Not Specified
Lufenuron *3rd Instar LarvaeTopical Application44.073 ppm (2.93 µg/g)Not Specified

*Lufenuron is another benzoylphenyl urea insecticide included for comparative context.

Table 2: Comparative Toxicity of Benzoylphenyl Ureas against Leptopharsa gibbicarina (Lace Bug)

CompoundLife StageBioassay MethodLC50 (ppm)95% Confidence Interval
Novaluron NymphsTopical Application0.33Not Specified
Teflubenzuron NymphsTopical Application0.24Not Specified
Lufenuron NymphsTopical Application0.17Not Specified
Triflumuron *NymphsTopical Application0.42Not Specified

*Teflubenzuron, Lufenuron, and Triflumuron are other benzoylphenyl urea insecticides included for comparative context.[1]

Table 3: Efficacy of Fluazuron against Rhipicephalus (Boophilus) microplus (Cattle Tick)

CompoundApplication MethodEfficacy EndpointResult
Fluazuron Pour-on (2.5 mg/kg)Control of tick populations on cattleHigh efficacy, with protection periods ranging from 49 to 77 days.
Fluazuron In vitro (Adult Immersion Test)Inhibition of larval hatchingSignificant reduction in viable larvae production.[2]

Mechanism of Action: Chitin Synthesis Inhibition

Diflubenzuron, Novaluron, and Fluazuron all act by inhibiting the synthesis of chitin in arthropods. Chitin is a long-chain polymer of N-acetylglucosamine and is the primary component of the procuticle, the rigid outer layer of the exoskeleton. By disrupting this process, these compounds interfere with the molting process (ecdysis), leading to a failure to shed the old cuticle, resulting in mortality, particularly in larval and nymphal stages.

While the precise molecular target is not fully elucidated, it is understood that benzoylphenyl ureas do not directly inhibit the chitin synthase enzyme itself.[3] The prevailing hypothesis suggests that they interfere with the transport of proteins necessary for the proper assembly of chitin microfibrils.[4] This disruption leads to the formation of a malformed and fragile cuticle that cannot withstand the physical stresses of molting.

Chitin Synthesis Inhibition Pathway cluster_0 Cellular Processes cluster_1 Exoskeleton Formation UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer (Nascent Chain) Chitin_Synthase->Chitin_Polymer Polymerization Protein_Transport Protein Transport (for Chitin Assembly) Protein_Transport->Chitin_Polymer Required for Assembly Disrupted_Molting Disrupted Molting & Larval/Nymphal Death Protein_Transport->Disrupted_Molting Cuticle_Formation New Exoskeleton (Cuticle Formation) Chitin_Polymer->Cuticle_Formation Successful_Molting Successful Molting Cuticle_Formation->Successful_Molting BPU Benzoylphenyl Ureas (Diflubenzuron, Novaluron, Fluazuron) Inhibition Inhibition BPU->Inhibition Inhibition->Protein_Transport

Caption: Proposed mechanism of action for benzoylphenyl urea insecticides.

Experimental Protocols

The following are detailed methodologies for common bioassays used to evaluate the efficacy of benzoylphenyl urea insecticides and acaricides.

Leaf-Dip Bioassay for Lepidopteran Larvae

This method is commonly used to assess the efficacy of insecticides against leaf-eating insects like Spodoptera litura.

1. Insect Rearing:

  • Maintain a healthy, age-synchronized colony of the target insect species under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark cycle).

  • Rear larvae on a standard artificial diet or on fresh, untreated host plant leaves.

2. Preparation of Test Solutions:

  • Dissolve the technical grade benzoylphenyl urea compound in an appropriate solvent, such as acetone, to create a stock solution of known concentration.

  • Prepare a series of at least five serial dilutions from the stock solution using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.

  • A control solution should be prepared with the solvent and surfactant in distilled water only.

3. Bioassay Procedure:

  • Select fresh, undamaged host plant leaves (e.g., castor or cotton for S. litura).

  • Dip each leaf into a test solution for a standardized period (e.g., 10-30 seconds) with gentle agitation to ensure complete coverage.

  • Allow the treated leaves to air-dry completely on a wire rack in a fume hood.

  • Place one treated leaf in a Petri dish lined with moistened filter paper to maintain turgidity.

  • Introduce a known number of third-instar larvae (e.g., 10-20) into each Petri dish.

  • Seal the Petri dishes with perforated lids to allow for air exchange.

  • Each concentration and the control should be replicated at least three to five times.

4. Data Collection and Analysis:

  • Maintain the bioassay units under the same controlled conditions as insect rearing.

  • Assess larval mortality at 24, 48, and 72 hours after exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Correct for control mortality using Abbott's formula if it exceeds 10%.

  • Analyze the dose-response data using probit analysis to determine the LC50 and LC90 values and their 95% confidence intervals.

Leaf-Dip Bioassay Workflow Start Start Insect_Rearing Insect Rearing (Synchronized Colony) Start->Insect_Rearing Prepare_Solutions Prepare Test Solutions (Serial Dilutions) Insect_Rearing->Prepare_Solutions Leaf_Treatment Leaf Dipping (Standardized Time) Prepare_Solutions->Leaf_Treatment Drying Air Dry Leaves Leaf_Treatment->Drying Setup_Bioassay Place Leaf in Petri Dish Introduce Larvae Drying->Setup_Bioassay Incubation Incubate under Controlled Conditions Setup_Bioassay->Incubation Mortality_Assessment Assess Mortality (24, 48, 72h) Incubation->Mortality_Assessment Data_Analysis Data Analysis (Probit Analysis) Mortality_Assessment->Data_Analysis End Determine LC50/LC90 Data_Analysis->End

Caption: A generalized workflow for a leaf-dip bioassay.

Topical Application Bioassay

This method is used to determine the contact toxicity of a compound by applying a precise dose directly to the insect.

1. Insect Rearing:

  • As described in the Leaf-Dip Bioassay.

2. Preparation of Test Solutions:

  • Dissolve the benzoylphenyl urea in a volatile solvent like acetone to prepare a stock solution.

  • Prepare a series of dilutions from the stock solution using the same solvent.

3. Bioassay Procedure:

  • Immobilize third-instar larvae or adult insects by chilling them on a cold plate or using brief CO2 anesthesia.

  • Use a micro-applicator to apply a precise volume (e.g., 0.5-1.0 µL) of a test solution to the dorsal thorax of each insect.

  • Treat a control group with the solvent only.

  • Each dose and the control should be replicated at least three times with 10-20 insects per replicate.

4. Data Collection and Analysis:

  • After treatment, place the insects in clean containers with a food source and maintain them under controlled conditions.

  • Assess mortality at 24, 48, and 72 hours.

  • Analyze the dose-response data using probit analysis to determine the LD50 and LD90 values, typically expressed in µg of active ingredient per gram of insect body weight.

Adult Immersion Test for Ticks

This in vitro method is used to assess the efficacy of acaricides like Fluazuron against adult ticks.[2]

1. Tick Collection:

  • Collect fully engorged adult female ticks from naturally or artificially infested cattle.

2. Preparation of Test Solutions:

  • Prepare a series of concentrations of the acaricide in an appropriate solvent and water emulsion.

3. Bioassay Procedure:

  • Place a known number of ticks (e.g., 10) into a tea strainer or a similar perforated container.

  • Immerse the container with the ticks into the test solution for a standardized period (e.g., 1 minute).

  • After immersion, gently blot the ticks to remove excess solution and place them in a clean, ventilated container.

  • Incubate the ticks under controlled conditions (e.g., 27°C and 80-90% relative humidity) for several days to allow for oviposition.

4. Data Collection and Analysis:

  • After the oviposition period, collect and weigh the egg masses from each group.

  • Place the egg masses in separate vials and incubate them under the same conditions until hatching is complete.

  • Estimate the percentage of larval hatching.

  • The efficacy of the acaricide is determined by its ability to inhibit oviposition and/or reduce egg viability (hatching).

Conclusion

Diflubenzuron, Novaluron, and Fluazuron are potent inhibitors of chitin synthesis derived from 2,6-difluorobenzamide. The available data indicates that Novaluron exhibits high potency against certain lepidopteran and hemipteran pests. Diflubenzuron is also effective against a range of insect larvae. Fluazuron is a key acaricide for the control of cattle ticks. The choice of compound depends on the target pest, the application context (crop or animal), and integrated pest management strategies. Further direct comparative studies would be beneficial for a more precise quantitative comparison of their efficacy. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of these and other insect growth regulators.

References

Validating the Role of 2,6-Difluorobenzhydrazide as a Key Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the strategic selection of intermediates is paramount to the successful and efficient development of novel compounds. This guide provides a comprehensive comparison of 2,6-difluorobenzhydrazide as a key intermediate, particularly in the synthesis of bioactive molecules. While its counterpart, 2,6-difluorobenzamide, is more extensively documented, this guide will elucidate the unique potential of the hydrazide moiety and provide a framework for its application. We will explore its synthesis, compare its structural and reactive properties to relevant alternatives, and provide detailed experimental protocols for its utilization in the construction of heterocyclic systems.

Data Presentation: A Comparative Overview

Due to the limited direct comparative studies in published literature, this table provides a qualitative comparison between this compound and the more commonly used 2,6-difluorobenzamide. This comparison is based on general principles of chemical reactivity and structure.

FeatureThis compound2,6-Difluorobenzamide
Structure Contains a -C(=O)NHNH₂ functional group.Contains a -C(=O)NH₂ functional group.
Reactivity The terminal -NH₂ group is a strong nucleophile, and the adjacent nitrogen atom can also participate in reactions. The N-N bond can be susceptible to cleavage under certain conditions.The -NH₂ group is nucleophilic, but generally less so than the terminal amine of the hydrazide.
Synthetic Potential Excellent precursor for nitrogen-containing heterocycles such as pyridazinones, triazoles, and oxadiazoles. The additional nitrogen atom offers a point for further functionalization or ring formation.Primarily used in the synthesis of benzoylurea insecticides and as a building block where an amide linkage is desired.
Hydrogen Bonding Possesses both hydrogen bond donors (-NHNH₂) and a carbonyl acceptor.Possesses both hydrogen bond donors (-NH₂) and a carbonyl acceptor.
Potential Advantages The di-nucleophilic nature of the hydrazide group allows for the construction of complex heterocyclic scaffolds in a single step. The resulting N-N bond can be a key structural feature in bioactive molecules.High stability and well-established synthetic routes for its own synthesis and its use in subsequent reactions.
Potential Disadvantages The reactivity of the hydrazide needs to be carefully controlled to avoid side reactions. The N-N bond might be a point of metabolic instability in certain biological contexts.Less versatile for the synthesis of a wide range of nitrogen-containing heterocycles compared to the hydrazide.

Experimental Protocols

Synthesis of this compound

This protocol describes a general and efficient method for the synthesis of this compound from methyl 2,6-difluorobenzoate.

Materials:

  • Methyl 2,6-difluorobenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beaker

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 2,6-difluorobenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

  • Dry the purified product under vacuum.

Synthesis of a Pyridazinone Derivative using this compound

This protocol outlines a hypothetical, yet plausible, synthesis of a 6-(2,6-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one, demonstrating the utility of this compound as an intermediate for heterocyclic synthesis.

Materials:

  • This compound

  • Levulinic acid

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent) and levulinic acid (1.1 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux with constant stirring for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into a beaker of ice water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyridazinone derivative.

  • Dry the final product under vacuum.

Mandatory Visualization

Synthesis_of_2_6_Difluorobenzhydrazide methyl_benzoate Methyl 2,6-difluorobenzoate reflux Reflux methyl_benzoate->reflux hydrazine Hydrazine Hydrate hydrazine->reflux ethanol Ethanol (solvent) ethanol->reflux hydrazide This compound reflux->hydrazide Hydrazinolysis

Caption: Synthesis of this compound.

Pyridazinone_Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification hydrazide This compound reflux Reflux (8-12h) hydrazide->reflux levulinic_acid Levulinic Acid levulinic_acid->reflux acetic_acid Glacial Acetic Acid acetic_acid->reflux precipitation Precipitation in Ice Water reflux->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Purified Pyridazinone Derivative recrystallization->product

Caption: Pyridazinone Synthesis Workflow.

Logical_Relationship cluster_applications Potential Applications intermediate This compound pesticides Novel Benzoylurea Analogues (Insecticides) intermediate->pesticides Introduces N-N Linkage pharmaceuticals Bioactive Heterocycles (e.g., FtsZ Inhibitors) intermediate->pharmaceuticals Forms Heterocyclic Core materials Functional Polymers intermediate->materials Provides Reactive Site

Caption: Role as a Versatile Intermediate.

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzhydrazides in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides a comparative overview of fluorinated versus non-fluorinated benzhydrazides, focusing on their performance in key biological assays. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to offer an objective resource for advancing drug discovery efforts.

The introduction of fluorine atoms into the benzhydrazide scaffold can significantly modulate a compound's biological activity. This is often attributed to fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. These characteristics can influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability, often leading to enhanced potency and a more favorable pharmacokinetic profile.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data from various in vitro assays, highlighting the differences in biological activity between fluorinated and non-fluorinated benzhydrazide derivatives.

Anticancer Activity: Cytotoxicity in Human Cancer Cell Lines

The cytotoxic effects of benzhydrazide derivatives are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of the cancer cell population.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Non-Fluorinated Benzhydrazide Derivative
Compound H1 (R=H)HeLa>100[1]
Fluorinated Benzhydrazide Derivatives
Compound H11 (R=4-F)HeLa5.87[1]
Compound H20 (a dihydropyrazole derivative)A5490.46[1]
MCF-70.29[1]
HeLa0.15[1]
HepG20.21[1]

Note: The data presented is compiled from a study on benzohydrazide derivatives containing dihydropyrazoles.[1] A direct comparison of a simple benzhydrazide and its fluorinated analog was not available in this specific study, but the trend of increased potency with fluorine substitution is observable within the series.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of benzhydrazides is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
Non-Fluorinated Benzimidazole Derivative
2-phenyl-1H-benzoimidazoleB. subtilis>125[2]
Fluorinated Benzimidazole Derivatives
2-(2-fluorophenyl)-1H-benzoimidazoleB. subtilis62.5[2]
2-(3-fluorophenyl)-1H-benzoimidazoleB. subtilis7.81[2]
2-(4-fluorophenyl)-1H-benzoimidazoleB. subtilis31.25[2]

Note: This data is from a study on benzimidazole derivatives, which share structural similarities with benzhydrazides and illustrates the impact of fluorination on antimicrobial activity.

Experimental Protocols

Detailed methodologies for the key biological assays cited are provided below to facilitate the replication and validation of these findings.

MTT Assay for Anticancer Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding:

    • Harvest cancer cells (e.g., HeLa, A549) during their exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated benzhydrazides) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Agar Disk Diffusion Method for Antimicrobial Susceptibility

This protocol describes a standard method for assessing the antimicrobial activity of compounds.

  • Preparation of Inoculum:

    • Inoculate a few colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) into a tube of sterile nutrient broth.

    • Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Test Compounds:

    • Prepare sterile paper disks (6 mm in diameter) impregnated with known concentrations of the fluorinated and non-fluorinated benzhydrazide derivatives. A solvent control disk should also be prepared.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plates, ensuring firm contact.

  • Incubation:

    • Invert the plates and incubate them at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity. The results are typically categorized as susceptible, intermediate, or resistant based on standardized interpretive charts.

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzhydrazide Fluorinated Benzhydrazide (Inhibitor) Benzhydrazide->EGFR Inhibits Kinase Activity

Caption: EGFR signaling pathway and the inhibitory action of benzhydrazides.

Logical_Comparison cluster_non_fluorinated Non-Fluorinated Benzhydrazide cluster_fluorinated Fluorinated Benzhydrazide NF_Structure Benzhydrazide Core NF_Activity Baseline Biological Activity NF_Structure->NF_Activity F_Activity Potentially Enhanced Biological Activity (e.g., Higher Potency, Improved Stability) NF_Activity->F_Activity Comparative Improvement? F_Structure Benzhydrazide Core + Fluorine F_Properties Altered Physicochemical Properties (e.g., Lipophilicity, pKa) F_Structure->F_Properties F_Properties->F_Activity

Caption: Logical comparison of fluorinated vs. non-fluorinated benzhydrazides.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds (Fluorinated & Non-Fluorinated) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to Bioisosteric Replacement Strategies for the 2,6-Difluorophenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The 2,6-difluorophenyl group is a prevalent structural motif in medicinal chemistry, frequently employed to enhance the potency and metabolic stability of drug candidates. Its electron-withdrawing nature and ability to form key interactions with biological targets have made it a staple in the design of inhibitors for various enzymes, including kinases. However, the exploration of bioisosteric replacements for this moiety is crucial for lead optimization, offering opportunities to fine-tune physicochemical properties, improve safety profiles, and secure intellectual property. This guide provides a comparative analysis of bioisosteric replacement strategies for the 2,6-difluorophenyl moiety, focusing on alternatives and their impact on biological activity, supported by experimental data.

Phenyl and Substituted Phenyl Analogs as Bioisosteres

One of the most straightforward bioisosteric replacement strategies involves the substitution of the fluorine atoms on the phenyl ring with other groups or their complete removal. A study on non-nucleoside inhibitors of HIV-1 reverse transcriptase provides valuable insights into the impact of such modifications.

Comparative Biological Activity of Phenyl Analogs

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of a series of pyrimidinone derivatives, where the 2,6-difluorophenyl moiety was replaced with phenyl, 2,6-dichlorophenyl, and 1-naphthyl groups.

Compound IDAryl MoietyCC50 (µM)EC50 (nM)IC50 (RT) (nM)SI
Reference Compound 2,6-Difluorophenyl > 200 6 5 > 33,333
Analog 1Phenyl> 200> 1000> 1000< 200
Analog 22,6-Dichlorophenyl> 2005060> 4000
Analog 31-Naphthyl> 200> 1000> 1000< 200

Data sourced from a study on non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1]

Key Findings:

  • The 2,6-difluorophenyl-containing compound exhibited the highest potency, with an EC50 of 6 nM and an IC50 against reverse transcriptase of 5 nM.[1]

  • Replacement with an unsubstituted phenyl or a 1-naphthyl group was detrimental to the activity.[1]

  • The 2,6-dichlorophenyl analog showed a significant drop in potency compared to the difluoro-substituted compound.[1]

These results underscore the favorable electronic effect exerted by the two fluorine atoms, which may contribute to a charge-transfer interaction between the inhibitor's aromatic ring and key amino acid residues, such as Tyr188, in the binding pocket.[1]

Heterocyclic Rings as Bioisosteric Replacements

Nitrogen-containing heterocycles are frequently explored as bioisosteres for phenyl rings to modulate properties like solubility, polarity, and metabolic stability. While direct comparative studies replacing the 2,6-difluorophenyl moiety with heterocycles in the same chemical series are not extensively documented in the public domain, the principles of bioisosterism suggest that pyridyl and pyrimidinyl rings, among others, could serve as viable alternatives.

The rationale for such replacements often lies in the ability of the nitrogen atoms in the heterocycle to act as hydrogen bond acceptors, mimicking the electrostatic potential of the fluorine atoms. Furthermore, the introduction of heterocycles can alter the compound's pKa and lipophilicity, which can have a profound impact on its pharmacokinetic profile.

Experimental Protocols

To ensure the reproducibility and accurate comparison of bioisosteric replacements, detailed and standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve. A DMSO-only well serves as the "no inhibitor" control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • Test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS in HCl)

  • Culture medium

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader.

Signaling Pathway and Experimental Workflow Visualization

Understanding the biological context in which these compounds act is crucial. The following diagrams, generated using the DOT language, illustrate a representative kinase signaling pathway and a typical experimental workflow for inhibitor testing.

G cluster_0 p38 MAPK Signaling Pathway Stress Stimuli Stress Stimuli MKK3/6 MKK3/6 Stress Stimuli->MKK3/6 activates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates Downstream Targets Downstream Targets p38 MAPK->Downstream Targets phosphorylates Inflammation/Apoptosis Inflammation/Apoptosis Downstream Targets->Inflammation/Apoptosis regulates

Caption: A simplified diagram of the p38 MAPK signaling pathway.

G cluster_1 Experimental Workflow for Kinase Inhibitor Evaluation Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Cell-Based Assays Cell-Based Assays In Vitro Kinase Assay->Cell-Based Assays Data Analysis Data Analysis Cell-Based Assays->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization Lead Optimization->Compound Synthesis Iterative cycle

Caption: A general workflow for the evaluation of kinase inhibitors.

References

Head-to-head comparison of different synthetic routes to 2,6-Difluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-Difluorobenzhydrazide is a key building block in the synthesis of various pharmaceuticals and agrochemicals, prized for the unique properties conferred by its difluorinated phenyl ring. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the chemical and life sciences industries. This guide provides a head-to-head comparison of three common synthetic routes to this compound, offering a detailed analysis of their respective advantages and disadvantages, supported by experimental data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 2,6-DifluorobenzonitrileRoute 2: From 2,6-Difluorobenzoic AcidRoute 3: From Methyl 2,6-Difluorobenzoate
Starting Material 2,6-Difluorobenzonitrile2,6-Difluorobenzoic AcidMethyl 2,6-Difluorobenzoate
Number of Steps 22 (via acid chloride) or 1 (direct)1
Overall Yield HighHighGood to High
Reagent Safety Use of strong base/oxidizerUse of thionyl chlorideRelatively benign reagents
Scalability GoodExcellentGood

Synthetic Route Overview

The following diagram illustrates the three primary synthetic pathways to this compound.

G cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 A 2,6-Difluorobenzonitrile B 2,6-Difluorobenzamide A->B Hydrolysis F This compound B->F Hydrazinolysis C 2,6-Difluorobenzoic Acid D 2,6-Difluorobenzoyl Chloride C->D Chlorination C->F Direct Condensation (less common) D->F Hydrazinolysis E Methyl 2,6-Difluorobenzoate E->F Hydrazinolysis

Synthetic pathways to this compound.

Route 1: Synthesis from 2,6-Difluorobenzonitrile

This two-step route involves the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, followed by the reaction of the amide with hydrazine.

Step 1: Hydrolysis of 2,6-Difluorobenzonitrile to 2,6-Difluorobenzamide

A high-yielding method for this conversion involves the use of hydrogen peroxide in a basic medium.

ParameterValue
Yield Up to 95%
Purity 99%
Reaction Time Not specified
Key Reagents Hydrogen peroxide, Sodium hydroxide

Experimental Protocol:

An industrial production method for 2,6-difluorobenzamide involves the hydrolysis of 2,6-difluorobenzonitrile with hydrogen peroxide using an alkali as a catalyst. The reaction is reported to yield a stable product with a purity of 99% and a yield of up to 95%. The reaction conditions are described as mild and the process is energy-saving.

Step 2: Conversion of 2,6-Difluorobenzamide to this compound

Route 2: Synthesis from 2,6-Difluorobenzoic Acid

This route can proceed via two pathways: a two-step process involving the formation of an acid chloride intermediate, or a less common one-step direct condensation. The two-step process is generally preferred due to higher yields.

Step 1 (2a): Synthesis of 2,6-Difluorobenzoic Acid

If starting from 2,6-difluorobenzonitrile, the benzoic acid can be prepared by hydrolysis.

ParameterValue
Yield 85%[1]
Purity 98.5%[1]
Reaction Time 10 hours[1]
Key Reagents Sodium hydroxide, Sulfuric acid[1]

Experimental Protocol:

To a mixture of 139 g of 2,6-difluorobenzonitrile and 120 g of sodium hydroxide, 180 g of water is added. The mixture is heated to 150°C for 10 hours under a pressure of 0.25 MPa. After cooling, the pH of the reaction solution is adjusted to 1 with 10% sulfuric acid to precipitate the product. The solid is filtered, washed with cold water, and dried to afford 2,6-difluorobenzoic acid.[1]

Step 2 (2a): Conversion of 2,6-Difluorobenzoic Acid to 2,6-Difluorobenzoyl Chloride

This is a standard conversion using a chlorinating agent like thionyl chloride.

Experimental Protocol (General):

2,6-Difluorobenzoic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide, until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation, and the resulting 2,6-difluorobenzoyl chloride is purified by vacuum distillation.

Step 3 (2a): Synthesis of this compound from 2,6-Difluorobenzoyl Chloride

The reaction of the acid chloride with hydrazine hydrate is typically high-yielding.

Parameter (Analogous Reaction)Value
Yield 95-98%
Reaction Time 5-10 minutes
Key Reagents Hydrazine monohydrate, Sodium hydroxide

Experimental Protocol (General):

Based on a general procedure for the synthesis of aroylhydrazides, 2,6-difluorobenzoyl chloride would be reacted with hydrazine monohydrate in the presence of a strong base like sodium hydroxide at a low temperature (e.g., -10°C). The reaction is typically very fast, affording the corresponding hydrazide in excellent yield.[2]

Route 2b: Direct Condensation of 2,6-Difluorobenzoic Acid with Hydrazine

While theoretically possible, direct condensation of a carboxylic acid with hydrazine typically requires high temperatures and results in lower yields compared to the acid chloride route. Specific experimental protocols for this direct conversion of 2,6-difluorobenzoic acid were not found in the surveyed literature.

Route 3: Synthesis from Methyl 2,6-Difluorobenzoate

This route involves the esterification of 2,6-difluorobenzoic acid followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of 2,6-Difluorobenzoic Acid

The esterification is a standard Fischer esterification.

Experimental Protocol (General):

2,6-Difluorobenzoic acid is refluxed with an excess of methanol and a catalytic amount of a strong acid, such as sulfuric acid. After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with water and a mild base to remove unreacted acid and the catalyst, then dried and concentrated to give methyl 2,6-difluorobenzoate.

Step 2: Synthesis of this compound from Methyl 2,6-Difluorobenzoate

The reaction of the ester with hydrazine hydrate is a common method for preparing hydrazides.

Parameter (Analogous Reaction)Value
Yield 70-81%
Reaction Time 9 hours
Key Reagents Hydrazine hydrate, Ethanol

Experimental Protocol (General):

Based on a procedure for the synthesis of benzhydrazides from ethyl benzoates, methyl 2,6-difluorobenzoate would be dissolved in ethanol and heated to reflux. Hydrazine hydrate is then added, and the mixture is refluxed for several hours. Upon cooling, the this compound product crystallizes and can be collected by filtration.

Conclusion

For the synthesis of this compound, Route 2a, proceeding through the acid chloride intermediate, appears to be the most efficient and high-yielding option. The starting material, 2,6-difluorobenzoic acid, can be readily prepared from 2,6-difluorobenzonitrile. The conversion to the acid chloride and subsequent reaction with hydrazine are generally high-yielding steps.

Route 1 , starting from 2,6-difluorobenzonitrile, is also a strong contender, particularly given the high yield of the initial hydrolysis to the amide. However, the lack of a well-defined, high-yielding protocol for the final conversion to the hydrazide from the amide is a notable drawback.

Route 3 , via the methyl ester, is a viable alternative, employing relatively mild conditions for the final step. However, the overall yield may be slightly lower than the acid chloride route, and it involves an additional esterification step.

The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory.

References

Evaluating the Next Generation of Insecticides: A Comparative Analysis of 2,6-Difluorobenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new class of insecticides, 2,6-Difluorobenzhydrazide derivatives, is demonstrating promising efficacy in controlling key agricultural pests. This guide provides a comparative analysis of their insecticidal activity against established pesticides, supported by experimental data, for researchers, scientists, and professionals in drug development.

The relentless challenge of insecticide resistance necessitates the continuous development of novel active ingredients with distinct modes of action. Derivatives of this compound, a class of synthetic insecticides, are emerging as potent alternatives. These compounds, which include diacylhydrazine and benzoylurea insecticides, target physiological pathways unique to insects, offering a favorable toxicological profile for non-target organisms. This guide synthesizes available data to evaluate their performance against widely used commercial insecticides.

Mechanisms of Action: A Tale of Two Targets

The insecticidal activity of this compound derivatives stems from two primary mechanisms of action, depending on the specific chemical structure:

  • Ecdysone Receptor Agonism (Diacylhydrazines): Certain derivatives, such as those in the diacylhydrazine class, mimic the insect molting hormone, 20-hydroxyecdysone. They bind to the ecdysone receptor, inducing a premature and incomplete molt, which is ultimately lethal to the insect larva.[1] This targeted action is highly selective for insects.[1]

  • Chitin Synthesis Inhibition (Benzoylureas): Other derivatives, particularly benzoylureas, interfere with the synthesis of chitin, a crucial component of the insect exoskeleton.[2][3][4][5][6] By inhibiting chitin formation, these compounds prevent the proper development of the cuticle, leading to a failed molt and subsequent death.[4] This mechanism is also highly specific to arthropods.

Comparative Insecticidal Activity: Quantitative Analysis

The following table summarizes the lethal concentration (LC50) values of representative this compound derivatives and existing commercial insecticides against two significant lepidopteran pests: the Diamondback Moth (Plutella xylostella) and the Oriental Armyworm (Mythimna separata). Lower LC50 values indicate higher toxicity to the target pest.

Insecticide ClassActive IngredientTarget PestLC50 Value (mg/L or ppm)Exposure Time (hours)Reference
This compound Derivative N-(tert-butyl)-N'-(2,6-difluorobenzoyl)-N-2-chloronicotinohydrazineMythimna separata8.77Not Specified
Existing Pesticide (Diacylhydrazine) TebufenozidePlutella xylostellaNot specified, but resistance ratio of 93.8 in a selected strainNot Specified[7]
Existing Pesticide (Avermectin) Emamectin BenzoatePlutella xylostella0.17372[8]
Existing Pesticide (Avermectin) Emamectin BenzoatePlutella xylostella9.16 - 39.07 (resistant strains)Not Specified[9]
Existing Pesticide (Avermectin) Emamectin BenzoateSpodoptera litura0.672[10]
Existing Pesticide (Anthranilic Diamide) ChlorantraniliprolePlutella xylostella0.23 (susceptible strain)48[11][12]
Existing Pesticide (Anthranilic Diamide) ChlorantraniliprolePlutella xylostella7.7 (resistant strain)Not Specified[13]

Note: Direct comparison of LC50 values should be approached with caution due to variations in experimental protocols, insect strains, and reporting units across different studies. The data presented here is for illustrative purposes to highlight the potential of this compound derivatives.

Experimental Protocols: A Standardized Approach to Evaluation

The evaluation of insecticidal activity typically follows a standardized laboratory bioassay protocol to ensure the reliability and comparability of results. The leaf dip bioassay is a commonly employed method.[10][14]

Objective: To determine the concentration of an insecticide required to cause 50% mortality (LC50) in a target insect population.

Materials:

  • Rearing cages for maintaining a healthy insect colony.

  • Fresh, untreated host plant leaves (e.g., cabbage for P. xylostella).

  • Test insecticide and a suitable solvent (e.g., acetone).

  • Serial dilutions of the insecticide in distilled water containing a surfactant (e.g., Triton X-100).

  • Petri dishes lined with filter paper.

  • Third-instar larvae of the target insect.

  • Controlled environment chamber (25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod).

Procedure:

  • Preparation of Insecticide Solutions: A stock solution of the test insecticide is prepared in a suitable solvent. A series of dilutions are then made in distilled water containing a surfactant to ensure even coating of the leaves.

  • Leaf Treatment: Fresh host plant leaves are dipped into each insecticide dilution for a standardized time (e.g., 10-30 seconds). Control leaves are dipped in a solution containing only water and the surfactant.

  • Drying: The treated leaves are allowed to air-dry completely in a fume hood.

  • Insect Exposure: The dried leaves are placed individually in petri dishes. A set number of third-instar larvae (e.g., 10-20) are introduced into each petri dish.

  • Incubation: The petri dishes are maintained in a controlled environment chamber.

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.

Visualizing the Workflow and Mechanisms

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways targeted by these insecticides.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Insect_Colony Maintain Insect Colony Insect_Exposure Introduce Larvae Insect_Colony->Insect_Exposure Prepare_Solutions Prepare Insecticide Dilutions Leaf_Dip Leaf Dip Application Prepare_Solutions->Leaf_Dip Leaf_Dip->Insect_Exposure Incubation Incubate under Controlled Conditions Insect_Exposure->Incubation Mortality_Assessment Record Mortality Incubation->Mortality_Assessment Data_Analysis Probit Analysis (LC50) Mortality_Assessment->Data_Analysis

Caption: Experimental workflow for insecticide bioassay.

Signaling_Pathways cluster_ecdysone Ecdysone Receptor Agonism cluster_chitin Chitin Synthesis Inhibition Diacylhydrazine Diacylhydrazine Derivative EcR_USP Ecdysone Receptor (EcR/USP) Diacylhydrazine->EcR_USP Binds to Gene_Expression Premature Gene Expression EcR_USP->Gene_Expression Activates Lethal_Molt Lethal Incomplete Molt Gene_Expression->Lethal_Molt Benzoylurea Benzoylurea Derivative Chitin_Synthase Chitin Synthase Benzoylurea->Chitin_Synthase Inhibits Chitin_Formation Chitin Formation Blocked Failed_Molt Failed Molt & Death Chitin_Formation->Failed_Molt

Caption: Mechanisms of action for this compound derivatives.

Conclusion

Derivatives of this compound represent a significant advancement in the development of selective and effective insecticides. Their unique modes of action, targeting the ecdysone receptor or chitin biosynthesis, provide valuable tools for managing insecticide resistance. The quantitative data, while requiring further standardized comparative studies, indicates a high level of activity against key lepidopteran pests. Continued research and development in this area are crucial for sustainable and effective pest management in agriculture.

References

A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 2,6-Difluorobenzoyl-Based Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibodies generated against small molecules, or haptens, are crucial for developing sensitive and specific immunoassays.[1] A significant challenge in this process is managing cross-reactivity, where antibodies bind to molecules structurally similar to the target hapten, potentially leading to inaccurate quantification or false-positive results.[1] The design of the hapten is pivotal in determining the resulting antibodies' specificity.[1]

Understanding Hapten Design and Antibody Specificity

To elicit an immune response, small molecules like 2,6-difluorobenzhydrazide must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1] The point of attachment of the linker arm to the hapten and the overall structure of the hapten-protein conjugate significantly influence which parts of the molecule are recognized by the immune system. This, in turn, dictates the specificity and cross-reactivity profile of the generated antibodies. A high antibody titer with moderate specificity has been obtained with a hapten density of around 15 molecules per carrier protein.[1]

Comparative Cross-Reactivity Data

The following table summarizes representative cross-reactivity data for a monoclonal antibody raised against a hapten from the benzoylurea class, which includes the 2,6-difluorobenzoyl group. The data is presented as the percentage of cross-reactivity relative to the target analyte, diflubenzuron.

Hapten/Target AnalyteAnalog/CompoundAntibodyImmunoassay MethodIC50 (ng/mL)Cross-Reactivity (%)
Diflubenzuron DiflubenzuronmAb-DFB1ic-ELISA1.5100
DiflubenzuronHexaflumuronmAb-DFB1ic-ELISA354.3
DiflubenzuronLufenuronmAb-DFB1ic-ELISA801.9
DiflubenzuronFlufenoxuronmAb-DFB1ic-ELISA1501.0
Diflubenzuron2,6-DifluorobenzamidemAb-DFB1ic-ELISA>1000<0.15
Diflubenzuron4-ChloroanilinemAb-DFB1ic-ELISA>1000<0.15

Note: The data presented in this table is illustrative and based on typical results for highly specific monoclonal antibodies in the field. Actual values may vary based on the specific hapten, antibody, and experimental conditions.

Experimental Protocols

A detailed methodology is crucial for the accurate assessment of antibody cross-reactivity. The most common method for this is the indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).

Indirect Competitive ELISA (ic-ELISA) Protocol for Cross-Reactivity Assessment

This protocol is a standard procedure for determining the half-maximal inhibitory concentration (IC50) and calculating the cross-reactivity of an antibody with various analogs.

1. Reagents and Materials:

  • Coating Antigen: Hapten conjugated to a protein different from the one used for immunization (e.g., hapten-OVA if hapten-BSA was used for immunization).

  • Antibody: Monoclonal or polyclonal antibody raised against the target hapten.

  • Analytes: Target analyte (e.g., diflubenzuron) and its structural analogs for cross-reactivity testing.

  • Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), washing buffer (e.g., PBS with 0.05% Tween 20), and blocking buffer (e.g., PBS with 1% BSA).

  • Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M H2SO4.

  • Equipment: 96-well microtiter plates, microplate reader.

2. Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-2 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and the cross-reactants in a suitable buffer.

    • In separate wells, add 50 µL of the diluted analytes (or buffer for maximum signal) and 50 µL of the primary antibody at its optimal dilution.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot the absorbance against the logarithm of the analyte concentration to generate a sigmoidal inhibition curve.

  • Determine the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • Calculate the cross-reactivity (CR) using the following formula: CR (%) = (IC50 of Target Analyte / IC50 of Analog) x 100

Visualizations

The following diagrams illustrate the fundamental processes involved in the cross-reactivity studies described.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating 1. Coat Plate with Hapten-Protein Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block with BSA Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Analyte 5a. Add Analyte (Target or Analog) Wash2->Analyte Incubate1 6. Incubate Analyte->Incubate1 Antibody 5b. Add Primary Antibody Antibody->Incubate1 Wash3 7. Wash Incubate1->Wash3 SecondaryAb 8. Add HRP-Conjugated Secondary Antibody Wash3->SecondaryAb Incubate2 9. Incubate SecondaryAb->Incubate2 Wash4 10. Wash Incubate2->Wash4 Substrate 11. Add TMB Substrate Wash4->Substrate Stop 12. Add Stop Solution Substrate->Stop Read 13. Read Absorbance at 450 nm Stop->Read

Caption: Workflow of an indirect competitive ELISA for cross-reactivity testing.

G cluster_high_analyte High Concentration of Free Analyte cluster_low_analyte Low Concentration of Free Analyte Ab1 Ab Analyte1 An Analyte1->Ab1 label_high Antibody binds to free analyte. Low signal. Ab2 Ab CoatedAg Coated Ag Ab2->CoatedAg label_low Antibody binds to coated antigen. High signal.

Caption: Principle of competitive immunoassay for analyte detection.

References

Performance Benchmark: 2,6-Difluorobenzhydrazide Derivatives in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the performance of 2,6-difluorobenzhydrazide-derived materials against other relevant compounds in the fields of antimicrobial and anticancer research. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Antimicrobial Performance: Targeting FtsZ

A significant application of this compound derivatives is in the development of novel antimicrobial agents that target the bacterial cell division protein FtsZ. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell death. This section compares the in vitro activity of 2,6-difluorobenzamide derivatives with other known FtsZ inhibitors.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2,6-difluorobenzamide derivatives and the well-characterized FtsZ inhibitor, PC190723, against different bacterial strains. Lower MIC values indicate higher potency.

CompoundBacterial StrainMIC (µg/mL)Reference
2,6-Difluorobenzamide Derivatives
3-chloroalkoxy derivative 7Bacillus subtilis0.25-1[1]
Staphylococcus aureus (susceptible & resistant)<10[1]
3-bromoalkoxy derivative 12Bacillus subtilis0.25-1[1]
Staphylococcus aureus (susceptible & resistant)<10[1]
3-alkyloxy derivative 17Bacillus subtilis0.25-1[1]
Staphylococcus aureus (susceptible & resistant)<10[1]
Isopentyloxy-substituted derivativeMethicillin-resistant Staphylococcus aureus (MRSA)Modest Activity[2]
Vancomycin-resistant Enterococcus faecium (VRE)Modest Activity[2]
Alternative FtsZ Inhibitor
PC190723Staphylococcus aureus1[2][3]
Bacillus subtilis0.5[3]
Compound 1 (a PC190723 analog)Staphylococcus spp.0.12[3]
Bacillus subtilis0.03[3]
Streptococcus pneumoniae1[3]
Streptococcus pyogenes1[3]

Anticancer Performance: Cytotoxicity Against Cancer Cell Lines

Benzohydrazide and its derivatives have demonstrated significant potential as anticancer agents.[4] Their mechanism of action can involve the inhibition of critical signaling pathways, such as the one regulated by the Epidermal Growth Factor Receptor (EGFR).[4][5] This section compares the cytotoxic activity of various benzohydrazide derivatives against several human cancer cell lines.

Data Presentation: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of different benzohydrazide derivatives against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Pyrrolyl Benzohydrazide Derivatives
C8A549LungLower than C18[6]
MCF-7BreastLower than C18[6]
HepG2LiverLower than C18[6]
C18A549Lung-[6]
MCF-7Breast-[6]
HepG2Liver-[6]
Benzohydrazide-Dihydropyrazole Derivatives
H20A549Lung0.46[5]
MCF-7Breast0.29[5]
HeLaCervical0.15[5]
HepG2Liver0.21[5]
Alternative Anticancer Agent
Erlotinib (EGFR inhibitor)--0.03 (EGFR inhibition)[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

The synthesis of this compound typically starts from 2,6-difluorobenzonitrile. One common method involves the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, followed by reaction with hydrazine.

Step 1: Hydrolysis of 2,6-Difluorobenzonitrile to 2,6-Difluorobenzamide [7]

  • Raw Materials: 2,6-difluorobenzonitrile, sodium hydroxide (catalyst), hydrogen peroxide.

  • Procedure:

    • Place 2,6-difluorobenzonitrile in a hydrolysis kettle.

    • Add sodium hydroxide to the kettle in batches under agitation.

    • Maintain the internal temperature at 20-50°C using steam.

    • Drip in hydrogen peroxide while maintaining the pH of the mixture between 8 and 10 with alkali.

    • Continue the reaction until the mass content of 2,6-difluorobenzonitrile is less than 0.5%.

    • Stir for an additional 0.5-2 hours at the same temperature.

    • Cool the mixture to below 10°C and collect the solid product.

    • Wash the solid with water until the pH of the filtrate is between 7 and 8.

    • Dry the solid to obtain 2,6-difluorobenzamide.

Step 2: Conversion of 2,6-Difluorobenzamide to this compound This step typically involves the reaction of the amide with hydrazine hydrate, often under reflux in a suitable solvent like ethanol. The specific conditions can vary depending on the desired derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Preparation of Reagents and Materials:

    • Test compounds (this compound derivatives and alternatives).

    • Bacterial strains.

    • Mueller-Hinton Broth (MHB).

    • 96-well microtiter plates.

    • Incubator.

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ by measuring the increase in light scattering as monomers assemble into larger polymers.[8]

  • Preparation of Reagents:

    • Purified FtsZ protein.

    • Polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl2, pH 6.5).

    • GTP stock solution.

    • Test compound stock solution in DMSO.

  • Procedure:

    • In a cuvette, mix the polymerization buffer, FtsZ protein, and the test compound at various concentrations.

    • Incubate the mixture at 30°C for a few minutes to allow for inhibitor binding.[8]

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.[8]

    • Immediately monitor the change in light scattering at a 90° angle (e.g., at 350 nm) over time using a fluorometer or a dedicated light scattering instrument.

    • Record the initial rate of polymerization or the steady-state light scattering signal.

    • Plot the polymerization rate or signal against the inhibitor concentration to determine the IC50 value.

Determination of IC50 in Cancer Cell Lines (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and determine the IC50 of a compound.

  • Preparation and Materials:

    • Cancer cell lines.

    • Complete culture medium.

    • Test compounds.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO).

    • 96-well plates.

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the performance of this compound-derived materials.

FtsZ_Inhibition_Pathway FtsZ_monomers FtsZ Monomers + GTP Protofilaments Protofilaments FtsZ_monomers->Protofilaments Polymerization Z_ring Z-ring Assembly Protofilaments->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division Inhibitor This compound Derivative Inhibitor->FtsZ_monomers Binds to FtsZ Inhibitor->Protofilaments Stabilizes/Destabilizes Polymers Blocked_division Cell Division Blocked

Caption: FtsZ polymerization pathway and points of inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Leads to Inhibitor Benzohydrazide Derivative Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and potential inhibition.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of This compound Derivatives Antimicrobial Antimicrobial Assay (MIC Determination) Synthesis->Antimicrobial Anticancer Anticancer Assay (IC50 Determination) Synthesis->Anticancer FtsZ_Assay FtsZ Polymerization Assay Antimicrobial->FtsZ_Assay Pathway_Analysis Signaling Pathway Analysis Anticancer->Pathway_Analysis

Caption: General experimental workflow for performance evaluation.

References

Safety Operating Guide

Proper Disposal of 2,6-Difluorobenzhydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 2,6-Difluorobenzhydrazide is a critical aspect of laboratory safety and chemical management. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound, minimizing risks to personnel and the environment. Adherence to these protocols is imperative for regulatory compliance and the maintenance of a safe laboratory setting.

Immediate Safety and Handling Protocol

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information from structurally similar compounds, such as 2,6-Difluorobenzamide, can provide guidance on potential hazards. Always handle the compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] An eyewash station and safety shower must be readily accessible.[1]

Hazardous Waste Characterization

This compound must be treated as hazardous waste.[1] Based on data for similar compounds, it may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause skin and eye irritation.[2] Therefore, it must never be disposed of down the drain or in regular trash.[1][3] All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must be disposed of through an approved hazardous waste program.[4][5]

Quantitative Safety Data Summary

The following table summarizes key safety information relevant to the handling and disposal of compounds structurally similar to this compound. This data should be used as a precautionary guide.

Hazard ClassificationGHS StatementsPrecautionary Statements
Acute Toxicity, Inhalation H332: Harmful if inhaled.P261: Avoid breathing dust.[2]
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves.[2][6]
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
Respiratory Irritation H335: May cause respiratory irritation.P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[6]

Experimental Protocol: Waste Collection and Disposal

This protocol details the step-by-step methodology for the safe collection, storage, and disposal of this compound waste.

1. Waste Container Preparation:

  • Select a suitable, leak-proof, and clearly labeled hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • The container must be compatible with the chemical waste.

  • Affix a hazardous waste tag to the container before adding any waste.[7] The label must include the full chemical name ("this compound"), the words "Hazardous Waste," and the appropriate hazard pictograms.[4]

2. Waste Segregation and Collection:

  • Unused Chemical: Carefully transfer any unwanted or expired this compound into the designated waste container.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and absorbent paper that are contaminated with this compound should be collected in a separate, clearly labeled container or sealed bag for solid hazardous waste.[1]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][9] The first rinsate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[7] After triple-rinsing and air-drying, deface the original label and dispose of the container as regular trash.[7][8]

3. Container Sealing and Storage:

  • Securely close the waste container at all times, except when adding waste.[8]

  • Wipe the exterior of the container with a suitable solvent to remove any external contamination and dispose of the wipe as solid hazardous waste.[1]

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[10][11] The SAA should be inspected weekly for any signs of leakage.[10]

  • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents and strong bases.[12]

4. Arranging for Disposal:

  • Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for its disposal.[10]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

  • Complete all necessary paperwork, such as a Hazardous Waste Information Form, providing the full chemical name and quantity of the waste.[4] Abbreviations and chemical formulas are generally not permitted on these forms.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 Waste Segregation & Collection cluster_2 Container Management & Storage cluster_3 Final Disposal cluster_4 Empty Container Decontamination A Generate this compound Waste (Unused chemical, contaminated labware, empty containers) B Characterize as Hazardous Waste A->B C Select & Label Approved Hazardous Waste Container B->C Yes D Segregate Waste Types C->D E Solid Waste (Contaminated labware) D->E F Liquid Waste (Unused chemical, rinsate) D->F G Empty Containers D->G H Keep Container Closed E->H F->H O Triple Rinse Container G->O I Store in Designated Satellite Accumulation Area (SAA) H->I J Segregate from Incompatibles I->J K Container Full or Accumulation Time Limit Reached J->K L Contact EHS for Pickup K->L Yes M Complete Waste Manifest L->M N Proper Disposal by Licensed Contractor M->N P Collect First Rinsate as Hazardous Waste O->P Q Deface Label O->Q P->F R Dispose of Rinsed Container in Regular Trash Q->R

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,6-Difluorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical plans for working with 2,6-Difluorobenzhydrazide. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound, based on data from analogous compounds such as 2,6-difluorobenzamide and benzoic hydrazide.[1][2][3]

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2][3]Protects against splashes, dust, and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[2][3]Prevents skin contact. The toxicological properties of this compound are not fully known, but skin irritation is a potential hazard based on similar compounds.[3]
Body Protection A laboratory coat or long-sleeved clothing to prevent skin contact.[1]Protects skin from accidental spills and contamination.
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood.[4] If a fume hood is not available or if dust is generated, a NIOSH-approved particulate respirator should be used.[1]Prevents inhalation of potentially harmful dust or vapors. Hydrazide compounds can be toxic if inhaled.

Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. This step-by-step operational plan covers the entire workflow from preparation to post-handling decontamination.

Pre-Operational Checks:
  • Verify Ventilation: Ensure the chemical fume hood or other ventilation system is functioning correctly.

  • Assemble PPE: Don all required PPE as specified in the table above.

  • Prepare Workspace: Clear the workspace of any unnecessary items to avoid clutter and potential contamination.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Procedure:
  • Dispensing: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid Contamination: Do not eat, drink, or smoke when using this product.[4]

  • Minimize Dust/Vapors: Avoid the formation of dust and aerosols.[3][4]

  • Container Management: Keep the container tightly closed when not in use.

Post-Handling:
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]

  • Clean Workspace: Clean and decontaminate the work area.

  • Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. Hydrazine compounds are classified as hazardous waste.[5]

Waste Segregation and Collection:
  • Solid Waste: Collect waste this compound and any contaminated disposable materials (e.g., gloves, bench paper) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container for liquid chemical waste.

Disposal Method:
  • Licensed Disposal Company: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2]

  • Chemical Treatment (for spills or small quantities): In the event of a small spill, oxidation of the hydrazine compound can be considered. This should only be performed by trained personnel with appropriate safety measures in place.

    • Dilute the spilled material with water.

    • Slowly add an oxidizing agent such as sodium hypochlorite or hydrogen peroxide solution.[5][6]

    • The treated waste should still be collected and disposed of as hazardous waste.

Note: Never dispose of this compound down the drain or in regular trash.[7]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response RiskAssessment Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE Workspace Prepare Workspace & Verify Ventilation PPE->Workspace Dispense Dispense Chemical in Fume Hood Workspace->Dispense Experiment Perform Experiment Dispense->Experiment Decontaminate Decontaminate Workspace & Equipment Experiment->Decontaminate Spill Spill? Experiment->Spill Waste Segregate & Store Hazardous Waste Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands RemovePPE->Wash End End Wash->End End of Process Spill->Decontaminate No Evacuate Evacuate Area Spill->Evacuate Yes Notify Notify Supervisor Evacuate->Notify Cleanup Cleanup with Spill Kit Notify->Cleanup Cleanup->Waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.